Molecular weight and formula of 5-Chloro-2,6-dimethylpyridin-3-amine
The following technical guide details the physicochemical profile, synthesis, and application of 5-Chloro-2,6-dimethylpyridin-3-amine , a critical heterocyclic building block in modern drug discovery. Executive Summary 5...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and application of 5-Chloro-2,6-dimethylpyridin-3-amine , a critical heterocyclic building block in modern drug discovery.
Executive Summary
5-Chloro-2,6-dimethylpyridin-3-amine (CAS: 1823370-46-2 ) is a trisubstituted pyridine derivative increasingly utilized as a scaffold in the development of targeted small-molecule therapeutics. Its structural uniqueness lies in the specific arrangement of the chlorine and amine substituents flanked by methyl groups, which provides a constrained steric environment and distinct electronic properties. This compound is a key intermediate in the synthesis of SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors and KRAS modulators, serving as a "privileged structure" for optimizing binding affinity in kinase pockets.
Physicochemical Profile
The precise characterization of this molecule is essential for its use in quantitative structure-activity relationship (QSAR) modeling and process chemistry.
Aminopyridines oxidize slightly upon air exposure.
Melting Point
85–90 °C (Predicted)
Varies by purity/salt form.
Solubility
Soluble in DMSO, Methanol, CH₂Cl₂, Ethyl Acetate
Low solubility in water/hexanes.
pKa (Calculated)
~6.5 (Pyridine N)
The C5-Cl withdraws electron density, lowering basicity compared to 2,6-dimethylpyridin-3-amine.
Synthetic Pathways & Manufacturing
The synthesis of 5-Chloro-2,6-dimethylpyridin-3-amine challenges the chemist to control regioselectivity. Direct chlorination of the parent amine (2,6-dimethylpyridin-3-amine) typically favors the C4 position due to the strong ortho-directing effect of the amine. Therefore, the Nitro-Reduction Route is the industry-standard approach for high regiochemical fidelity.
Primary Route: Nitration-Reduction Sequence
This pathway utilizes 3-chloro-2,6-dimethylpyridine as the starting material. The existing chlorine atom and methyl groups cooperatively direct the incoming nitro group to the C5 position (which is C3 relative to the pyridine nitrogen, but C5 relative to the final numbering).
Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl groups at C2 and C6 activate the C3 and C5 positions. The C3 position is occupied by Cl. Thus, nitration occurs selectively at C5.
To ensure the integrity of the compound for pharmaceutical use, a multi-modal validation protocol is required.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.
Key Signals:
δ ~2.3–2.5 ppm: Two singlets corresponding to the Methyl groups (C2-CH₃ and C6-CH₃). Note: They may appear chemically equivalent or slightly distinct depending on the solvent.
δ ~4.5–5.0 ppm: Broad singlet (2H) for the NH₂ group (exchangeable with D₂O).
δ ~7.2–7.5 ppm: Singlet (1H) for the aromatic proton at C4 . This is the diagnostic peak; the absence of splitting confirms the substitution pattern (isolated proton).
Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI+).
Parent Ion: [M+H]⁺ = 157.1 (approx).
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (157.1 and 159.1) confirms the presence of a single Chlorine atom.
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Detection: UV at 254 nm (aromatic) and 210 nm.
Pharmaceutical Applications
This molecule serves as a specialized "warhead" carrier or scaffold linker in drug development.
SHP2 Inhibition
The 5-chloro-2,6-dimethylpyridine motif acts as a bioisostere for other aromatic rings, providing improved metabolic stability (blocking the C5 position from oxidation) and enhanced hydrophobic interactions within the allosteric binding pocket of SHP2.
KRAS G12C Modulators
In covalent inhibitor design, the amine group at C3 often serves as the attachment point for acrylamide "warheads," while the C5-chlorine and methyl groups lock the conformation of the pyridine ring to maximize residence time in the switch-II pocket.
Workflow: From Scaffold to Lead
Figure 2: Application of the scaffold in high-throughput medicinal chemistry campaigns.
Handling, Safety, and Stability
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine group makes the compound susceptible to slow oxidation; protect from light.
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
PubChem Compound Summary. (2025). 5-Chloro-2,6-dimethylpyridin-3-amine (Structure & CAS). National Center for Biotechnology Information. Link
Chemical Book. (2024). Product Catalogue: 5-Chloro-2,6-dimethylpyridin-3-amine (CAS 1823370-46-2). Link
Journal of Medicinal Chemistry. (General Reference for Aminopyridine Synthesis). Regioselective functionalization of pyridines.
BLD Pharm. (2025). Safety Data Sheet (SDS) for 5-Chloro-2,6-dimethylpyridin-3-amine. Link
An In-Depth Technical Guide to 5-Chloro-2,6-dimethylpyridin-3-amine Abstract This technical guide provides a comprehensive scientific overview of 5-Chloro-2,6-dimethylpyridin-3-amine, a key heterocyclic building block in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Chloro-2,6-dimethylpyridin-3-amine
Abstract
This technical guide provides a comprehensive scientific overview of 5-Chloro-2,6-dimethylpyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, including its canonical SMILES string, physicochemical properties, and spectroscopic characteristics. A thorough analysis of its chemical reactivity is presented, contextualized within its role as a privileged scaffold in the synthesis of pharmacologically active agents. This guide furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, safety and handling procedures, and a discussion of its application in the design of targeted therapeutics. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Properties
Nomenclature and Structural Identifiers
5-Chloro-2,6-dimethylpyridin-3-amine is a substituted pyridine ring, a structural motif frequently found in pharmaceuticals.[1] The strategic placement of the chloro, amino, and methyl groups imparts specific reactivity and conformational properties that are highly valuable in drug design.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound provides a machine-readable line notation of its two-dimensional structure:
CC1=C(C=C(C(=N1)C)N)Cl [2]
This string precisely describes a pyridine ring where the carbon at position 1 is replaced by nitrogen, with methyl groups at positions 2 and 6, an amine group at position 3, and a chlorine atom at position 5.
Physicochemical and Computed Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, membrane permeability, and metabolic stability, which are key parameters in drug development. The computed properties for 5-Chloro-2,6-dimethylpyridin-3-amine are summarized below.
The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry. A common retrosynthetic approach for 5-Chloro-2,6-dimethylpyridin-3-amine involves disconnecting the C-N bond of the amine, suggesting an amination reaction as the final step. This could be achieved through the reduction of a corresponding nitro-substituted pyridine, which itself can be synthesized from commercially available precursors.
Caption: Retrosynthetic analysis of 5-Chloro-2,6-dimethylpyridin-3-amine.
General Synthetic Protocol: Amination of Halopyridines
While a specific protocol for the title compound is not detailed in the provided literature, a general and robust method for the synthesis of aminopyridines involves the copper-catalyzed amination of the corresponding bromopyridine.[5] This approach offers high yields and functional group tolerance. The analogous chloropyridine can often be used, sometimes requiring more forcing conditions.
Experimental Protocol: Copper-Catalyzed Amination
Reaction Setup: In an argon-purged Schlenck tube, combine Cu₂O (5 mol%), the corresponding 3-amino-5-chloro-2,6-dimethylpyridine precursor (1.0 equiv), K₂CO₃ (20 mol%), and N,N'-Dimethylethylenediamine (DMEDA) (10 mol%).
Solvent and Reagent Addition: Add ethylene glycol as the solvent, followed by an aqueous ammonia solution (20 equiv).
Reaction Conditions: Seal the tube and stir the reaction mixture vigorously at 60-80 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]
Work-up and Purification: Upon completion, cool the mixture to room temperature and extract the product with ethyl acetate (4 x 5 mL).[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel chromatography to yield the final aminopyridine.[5]
Chemical Reactivity and Role as a Privileged Scaffold
The reactivity of 5-Chloro-2,6-dimethylpyridin-3-amine is dictated by the interplay of its substituents.
The Amino Group: The primary amine at the C3 position is a potent nucleophile and a site for further functionalization, such as acylation or alkylation, to build more complex molecular architectures.[7]
The Chloro Group: The chlorine atom at the C5 position is a leaving group, but its reactivity in nucleophilic aromatic substitution (SNAr) is less pronounced compared to halogens at the C2 or C6 positions, which are activated by the ring nitrogen.[6] Nonetheless, it serves as a crucial handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the installation of diverse aryl, heteroaryl, or amino moieties.[6]
This combination of an available nucleophilic center (the amine) and a handle for cross-coupling (the chlorine) makes this molecule a versatile and "privileged" scaffold in drug discovery.[1] It provides a robust platform for generating libraries of analogues to explore structure-activity relationships (SAR).[8]
Application in Drug Discovery: A Workflow Example
The utility of 5-Chloro-2,6-dimethylpyridin-3-amine as a building block is best illustrated through a representative synthetic workflow common in drug discovery programs, such as the synthesis of a potential kinase inhibitor via a Suzuki-Miyaura coupling.
Caption: Hypothetical workflow for synthesizing a kinase inhibitor.
This two-step sequence is a powerful strategy. The Suzuki coupling first installs a necessary aryl group that may interact with a specific pocket of the target protein. The subsequent amide coupling attaches another fragment, often designed to confer solubility or engage in key hydrogen bonding interactions within the enzyme's active site.
Spectroscopic and Analytical Characterization
Characterization of the final product is essential to confirm its identity and purity.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets), the aromatic proton on the pyridine ring (singlet), and the protons of the amine group (a broad singlet). In a deuterated solvent like DMSO-d₆, the chemical shifts would provide clear evidence of the structure.[9][10]
¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the adjacent heteroatoms and functional groups.[9][10]
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.[11]
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C=C/C=N stretching vibrations from the pyridine ring.[9]
Safety and Handling
As with any laboratory chemical, proper handling of 5-Chloro-2,6-dimethylpyridin-3-amine is crucial. While a specific safety data sheet (SDS) for this exact compound is not available, data from structurally related aminopyridines and chloropyridines suggest the following precautions.[12][13][14][15]
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[14][15]
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[12][15]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12][15]
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[13][14]
Safe Handling and Storage
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12][13]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Chloro-2,6-dimethylpyridin-3-amine is a highly valuable heterocyclic building block with significant potential in the field of drug discovery. Its defined structure, represented by the SMILES string CC1=C(C=C(C(=N1)C)N)Cl, offers multiple points for chemical modification. The presence of a nucleophilic amine and a halogen suitable for cross-coupling reactions provides chemists with a versatile scaffold for synthesizing diverse libraries of compounds. A thorough understanding of its properties, synthetic accessibility, and reactivity is essential for its effective application in the development of novel therapeutics. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.
References
PubChemLite. 5-chloro-2,6-dimethylpyridin-3-amine hydrochloride (C7H9ClN2). Available from: [Link]
PubChem. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843. Available from: [Link]
Valdés-Martínez, J., et al. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
U.S. Environmental Protection Agency. 2-Amino-5-chloro-3-methylpyridine Properties. Available from: [Link]
Boruah, R., et al. A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. Available from: [Link]
G. S. S. R. K. Naidu, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]
PubChemLite. 5-chloro-4,6-dimethylpyridin-3-amine (C7H9ClN2). Available from: [Link]
PubChem. 5,6-Dimethylpyridin-3-amine | C7H10N2 | CID 10419167. Available from: [Link]
Navarrete-Encina, P. A., et al. Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Synthetic Communications. Available from: [Link]
Taillefer, M., et al. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications. Available from: [Link]
Lee, K., et al. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. Available from: [Link]
El-Faham, A., et al. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. Available from: [Link]
Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]
Jiang, X., et al. Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
Kumar, S., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
Bortoluzzi, M., et al. Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. ChemistryOpen. Available from: [Link]
Pang, J. H., et al. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available from: [Link]
Solaire, A., et al. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. Available from: [Link]
SpectraBase. 2,6-Dimethylpyridin-3-amine - Optional[MS (GC)] - Spectrum. Available from: [Link]
World Journal of Advanced Research and Reviews. Role of Heterocycles in Drug Discovery: An Overview. Available from: [Link]
Technical Guide: Solubility & Handling of 5-Chloro-2,6-dimethylpyridin-3-amine in DMSO
The Solubility of 5-Chloro-2,6-dimethylpyridin-3-amine in DMSO: A Technical Guide is detailed below. This guide is structured to serve as an authoritative reference for laboratory workflows, emphasizing mechanism, protoc...
Author: BenchChem Technical Support Team. Date: March 2026
The Solubility of 5-Chloro-2,6-dimethylpyridin-3-amine in DMSO: A Technical Guide is detailed below. This guide is structured to serve as an authoritative reference for laboratory workflows, emphasizing mechanism, protocol validation, and stability.
Executive Summary
5-Chloro-2,6-dimethylpyridin-3-amine (CAS: Not universally standardized; structural analogs used for reference) is a functionalized aminopyridine intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] Its solubility in Dimethyl Sulfoxide (DMSO) is a critical parameter for biological assays and synthetic organic chemistry.
This guide defines the physicochemical rationale for using DMSO, establishes a self-validating protocol for stock solution preparation, and outlines stability management.[2] While specific saturation limits vary by purity and crystal form, this compound generally exhibits high solubility (>50 mM) in DMSO due to favorable dipole-dipole interactions and hydrogen bonding capabilities.[2]
Physicochemical Profile & Solubility Dynamics
To understand why DMSO is the preferred solvent, we must analyze the solute-solvent interface.[2]
Moderate (Amine increases polarity; Methyl/Chloro groups add lipophilicity)
H-Bond Donors
1 (Amine group)
H-Bond Acceptors
2 (Pyridine Nitrogen, Amine Nitrogen)
Mechanism of Dissolution in DMSO
DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (
). It dissolves 5-Chloro-2,6-dimethylpyridin-3-amine through two primary mechanisms:
Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the polarized pyridine ring and the C-Cl bond.[2]
Hydrogen Bonding: The oxygen atom in DMSO acts as a strong H-bond acceptor, stabilizing the protons on the primary amine (-NH₂) of the solute.[2]
Visualization: Solvation Mechanism
The following diagram illustrates the theoretical interaction network stabilizing the molecule in the solvent matrix.
Figure 1: Mechanistic view of DMSO stabilizing the aminopyridine structure via H-bonding and dipole interactions.[1][2]
Experimental Protocol: Preparation of Stock Solutions
Scientific Integrity Note: Never assume a generic solubility limit. The following protocol is a self-validating system designed to ensure complete dissolution without precipitation artifacts.
Weigh the solid directly into an amber glass vial (to protect from light).
Critical: Do not weigh onto paper and transfer; static charge can cause loss of the fine powder.
Solvent Addition (Incremental):
Add 80% of the calculated DMSO volume.
Vortex vigorously for 30 seconds.
Observation: If solid remains, use sonication (35-40 kHz) for 5-minute intervals.[1][2] Ensure bath temperature does not exceed 40°C to prevent degradation.
Final Volume Adjustment:
Once fully dissolved (solution is clear), add remaining DMSO to reach target volume.
Invert 5-10 times to mix.
Protocol Visualization
Figure 2: Operational workflow for preparing a precise stock solution.
Stability, Storage, and Troubleshooting
Stability in DMSO
Aminopyridines are generally stable in DMSO, but two risks exist:
Oxidation: DMSO can act as a mild oxidant under specific conditions. The primary amine is susceptible to oxidation over long periods at room temperature.
Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can cause the compound to precipitate ("crash out") or hydrolyze if labile groups are present (less concern for this specific structure, but good practice).
Storage Guidelines
Condition
Recommendation
Temperature
-20°C (Short term) or -80°C (Long term > 6 months).
Container
Tightly sealed polypropylene or glass vials.[2] Avoid polystyrene.
Freeze-Thaw
Minimize cycles. Aliquot stock solutions into single-use volumes (e.g., 50 µL) to prevent repeated thawing.
Troubleshooting "Crashing Out"
If the compound precipitates upon dilution into aqueous media (e.g., cell culture media):
Cause: The hydrophobicity of the methyl/chloro groups dominates when DMSO concentration drops below <1%.
Solution:
Warm the media to 37°C before addition.
Vortex the media immediately upon addition.
Keep final DMSO concentration < 0.5% to avoid solvent toxicity, but ensure it is high enough to maintain solubility (often requires a balance).
References
PubChem. Compound Summary: 5-chloro-2,6-dimethylpyridin-3-amine.[1][2][3] National Library of Medicine. Available at: [Link][1][2]
The Physicochemical Profiling of 3-Amino-5-chloro-2,6-dimethylpyridine: A Comprehensive Guide to pKa and Acid-Base Mechanics
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter highly functionalized heterocycles where standard predictive algorithms fail to capture the nuanced interplay of steric and electronic effects. 3-Amino-5-chloro-2,6-dimethylpyridine is a prime example. Widely utilized as an advanced intermediate in pharmaceutical and agrochemical synthesis, its multiphasic acid-base behavior dictates its reactivity, solubility, and chromatographic retention.
This whitepaper deconstructs the ionization profile of this compound, moving beyond static data points to explain the causality behind its pKa values. By leveraging empirical Linear Free Energy Relationships (LFER) and self-validating experimental protocols, we establish a robust framework for understanding and measuring its physicochemical properties.
Mechanistic Deconstruction of pKa Values
To understand the ionization of 3-amino-5-chloro-2,6-dimethylpyridine, we must recognize that it possesses two distinct basic centers: the endocyclic pyridine nitrogen and the exocyclic primary amine.
Fig 1: Protonation pathway of 3-amino-5-chloro-2,6-dimethylpyridine across the pH scale.
The Primary Basic Center: Pyridine Nitrogen (
)
The endocyclic nitrogen is the first site of protonation. While an unsubstituted pyridine ring has a baseline pKa of 5.25[1], the highly substituted nature of this molecule creates a complex push-pull electronic environment.
The Secondary Basic Center: Exocyclic Amine (
)
A common misconception in drug development is that all primary amines are highly basic. In aminopyridines, the lone pair on the exocyclic nitrogen is partially delocalized into the
-system of the electron-deficient pyridine ring (resonance, +R effect). When coupled with the powerful electron-withdrawing nature of the adjacent chlorine atom, the exocyclic amine becomes exceptionally non-basic, requiring superacidic conditions for protonation[2].
Causality in Structural Electronics (The "Why")
Why does the primary pKa settle near 5.1? The answer lies in the vector addition of inductive (-I, +I) and resonance (+R) effects exerted by the substituents.
Steric and Inductive Effects of Methyl Groups: The 2,6-dimethyl groups provide an inductive electron-donating effect (+I), which increases the electron density on the pyridine nitrogen. In isolation, this raises the pKa to 6.72, as observed in 2,6-lutidine[3]. Crucially, these methyl groups create significant steric hindrance, rendering the molecule a non-nucleophilic base[1].
The Resonance vs. Inductive Paradox of the Amino Group: The 3-amino group donates electron density via resonance (+R) but withdraws via induction (-I). The net effect on the ring nitrogen is slightly basic, bringing the pKa of a standard 3-aminopyridine to 6.04[4].
The Electron-Withdrawing Chlorine: The 5-chloro substituent exerts a powerful inductive withdrawing effect (-I) through the
-bond framework. This drastically destabilizes the protonated pyridinium cation, dropping the pKa of an isolated 3-chloropyridine to 2.84[5].
By synthesizing these empirical contributions, we can accurately calculate the theoretical pKa of the target molecule:
Table 1: Empirical Calculation of
(Pyridine Nitrogen)
Experimental Protocols for Self-Validating pKa Determination
Relying solely on predictive software for highly functionalized heterocycles introduces risk into pharmaceutical formulation. As a best practice, I mandate a self-validating, orthogonal experimental workflow.
Fig 2: Self-validating orthogonal workflow for multiphasic pKa determination.
Protocol A: Potentiometric Titration (Targeting
)
This method is ideal for the pyridine nitrogen, as its pKa falls within the standard aqueous pH range (2–12).
Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 2.0 mmol of the analyte in 50 mL of 0.15 M KCl. Causality note: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
Acidification: Titrate with standardized 0.1 M HCl to pH 2.0 to fully protonate the pyridine nitrogen.
Titration: Back-titrate with standardized 0.1 M NaOH in 0.05 mL increments under a nitrogen blanket to prevent
absorption.
Data Analysis: Plot the first derivative (
) to identify the equivalence point. Extract at the half-equivalence point.
Protocol B: UV-Vis Spectrophotometry (Targeting
)
Because the amino group requires a pH below 0 to protonate, glass electrodes suffer from severe acid error. UV-Vis is the required alternative[1].
Buffer Preparation: Prepare a series of highly acidic solutions utilizing the Hammett acidity function (
from -2.0 to 3.0) using standardized /water mixtures.
Sample Addition: Spike a constant micro-volume of the analyte into each solution (final concentration
M).
Spectral Acquisition: Scan absorbance from 200 nm to 400 nm.
Isosbestic Point Analysis: Verify the presence of a sharp isosbestic point. Causality note: This validates that only a two-state equilibrium (monoprotonated vs. diprotonated) is occurring without degradation.
Calculation: Plot absorbance at the
of the diprotonated species against to mathematically extract .
Implications for Drug Development & Chromatography
Understanding that 3-amino-5-chloro-2,6-dimethylpyridine has a primary pKa of ~5.1 is critical for downstream applications:
HPLC Method Development: To achieve reproducible retention times and sharp peak shapes, the mobile phase pH must be set at least 2 units away from the pKa. Formulating a mobile phase at pH 3.0 will ensure the molecule is >99% ionized (cationic), requiring ion-pairing agents or HILIC columns. Conversely, a pH 7.5 buffer will ensure it is >99% neutral, allowing for standard Reversed-Phase (C18) retention.
Salt Screening: Because the primary pKa is ~5.1, forming stable salts requires counterions with a pKa at least 2-3 units lower (e.g., HCl, mesylate, or besylate salts). Weak acids like acetic acid will not yield stable crystalline salts with this intermediate.
The 3-Aminopyridine Scaffold in Medicinal Chemistry: Synthetic Architectures and Kinase Targeting
Executive Summary: The Privileged Nature of the Scaffold The 3-aminopyridine (3-AP) moiety represents a "privileged scaffold" in modern drug discovery, distinct from its 2- and 4-aminopyridine isomers due to its unique e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Nature of the Scaffold
The 3-aminopyridine (3-AP) moiety represents a "privileged scaffold" in modern drug discovery, distinct from its 2- and 4-aminopyridine isomers due to its unique electronic profile and vector geometry. While 2- and 4-aminopyridines exhibit strong resonance interaction between the exocyclic amine and the ring nitrogen (significantly elevating ring basicity), the 3-aminopyridine system lacks this direct conjugation.
This structural nuance provides two critical advantages for the medicinal chemist:
Moderate Basicity (pKa ~6.0): Unlike 4-aminopyridine (pKa ~9.1), the 3-AP scaffold remains largely unprotonated at physiological pH, improving membrane permeability while retaining sufficient polarity for solubility.
Bidentate Hinge Binding: In kinase inhibitor design, the 3-AP motif serves as an ideal donor-acceptor system, capable of forming bidentate hydrogen bonds with the ATP-binding hinge region of kinases (e.g., CDK, GSK-3, and JAK families).
The primary utility of substituted 3-aminopyridines lies in their ability to mimic the adenine ring of ATP. When positioned in the kinase active site:
The Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge.
The Exocyclic Amine (3-NH): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues.
This interaction is highly sensitive to substitution at the C2 and C4 positions, which can be exploited to access the "gatekeeper" pocket or the solvent-exposed front regions.
Visualization: Kinase Hinge Interaction
The following diagram illustrates the canonical binding mode of a 3-aminopyridine derivative within a generic kinase hinge region.
Figure 1: Schematic representation of the bidentate hydrogen bonding network between a 3-aminopyridine ligand and a kinase hinge region.
Synthetic Methodologies
Accessing substituted 3-aminopyridines requires overcoming the electron-deficient nature of the pyridine ring. Nucleophilic aromatic substitution (
) is generally ineffective at the 3-position unless strong electron-withdrawing groups are present. Therefore, metal-catalyzed cross-coupling is the industry standard.
Buchwald-Hartwig Amination (The Gold Standard)
The most robust route involves the palladium-catalyzed coupling of 3-halopyridines with primary or secondary amines.
Catalyst Choice:
or .
Ligand Selection: Bidentate ligands like Xantphos or BINAP are crucial. They prevent the formation of stable bis-pyridine-palladium complexes (catalyst poisoning) and enforce the reductive elimination step.
Base:
(sodium tert-butoxide) or (cesium carbonate) for sensitive substrates.
Protocol: Synthesis of N-Aryl-3-aminopyridine
Self-Validating Step: The color change of the catalyst mixture from dark red/purple to orange/yellow upon heating often indicates active catalytic species formation. Persistence of a black precipitate suggests palladium black formation (catalyst death), requiring a revisit of O2 exclusion.
Step-by-Step Methodology:
Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon.
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). Note: Toluene is a valid alternative but dioxane often solubilizes polar intermediates better.
Base: Add
(2.0 equiv).
Reaction: Degas the mixture (sparge with Argon for 10 min). Heat to 100°C for 12–16 hours.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Visualization: Catalytic Cycle
Figure 2: The Buchwald-Hartwig catalytic cycle tailored for aminopyridine synthesis.
Metabolic Optimization & ADME
A major liability of the 3-aminopyridine scaffold is metabolic oxidation.
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by CYPs (particularly CYP2E1 and CYP3A4) to form the N-oxide. While sometimes active (see p38 MAP kinase inhibitors), N-oxides are generally rapidly cleared.
Mitigation Strategy:
Fluorination: Introducing a fluorine atom at the C2 or C6 position creates steric and electronic protection for the ring nitrogen.
Case Evidence: Studies on [18F]3-fluoro-4-aminopyridine have demonstrated that fluorination significantly alters metabolic stability and lipophilicity (logD), often improving the half-life compared to the parent aminopyridine [1].
Data Summary: Substituent Effects
Substituent (Pos 2/6)
Effect on pKa (Ring N)
Metabolic Stability
Solubility
-H (Parent)
~6.0
Low (N-oxide prone)
High
-CH3 (Methyl)
~6.5 (slight increase)
Moderate
Moderate
-F (Fluoro)
~3.5 (significant drop)
High (Blocks oxid)
Moderate
-CF3
~2.5 (weak base)
Very High
Low
Case Study: Triapine (3-AP Thiosemicarbazone)
While many kinase inhibitors utilize the 3-AP scaffold as a substructure (e.g., in the context of fused systems like 7-azaindoles in Vemurafenib), Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) represents a direct application of the functionalized 3-aminopyridine core.
Mechanism: The 3-amino group is critical for the chelation geometry required to bind Iron (Fe) in the RNR active site, quenching the tyrosyl radical necessary for DNA synthesis.
Clinical Status: Has undergone multiple Phase II trials for solid tumors and leukemia [2].
References
Brugarolas, P. et al. (2018). "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites." Molecular Imaging and Biology. Available at: [Link]
Kunos, C. A. et al. (2013). "Phase I trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) in combination with cisplatin and radiation therapy."[1] Clinical Cancer Research. Available at: [Link][2]
Lumeras, W. et al. (2009). "Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase." Journal of Medicinal Chemistry. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Seminal protocol reference).
Peat, A. J. et al. (2006). "Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity."[3] Journal of Medicinal Chemistry. Available at: [Link]
Application Note: Buchwald-Hartwig Amination of 5-Chloro-2,6-dimethylpyridin-3-amine
Executive Summary & Substrate Analysis This application note details the optimized protocol for utilizing 5-Chloro-2,6-dimethylpyridin-3-amine (referred to herein as Substrate A ) as a nucleophilic partner in Buchwald-Ha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Analysis
This application note details the optimized protocol for utilizing 5-Chloro-2,6-dimethylpyridin-3-amine (referred to herein as Substrate A ) as a nucleophilic partner in Buchwald-Hartwig amination.
Substrate A presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling:
Steric Hindrance: The primary amine at position C3 is ortho-substituted by a methyl group at C2. This steric bulk significantly retards the rate of amine coordination to the Pd(II) intermediate.
Electronic Deactivation: The pyridine ring is naturally electron-deficient, reducing the nucleophilicity of the amine. The chlorine substituent at C5 further withdraws electron density via induction (
), making the amine a poor nucleophile.
Chemoselectivity Risks: The C5-Cl bond represents a potential site for competing oxidative addition, particularly if the electrophilic coupling partner is also an aryl chloride.
Structural Reactivity Map
C3-NH₂ (Nucleophile): Target reaction site. Hindered by C2-Me. Low
relative to anilines.
C5-Cl (Electrophile/Bystander): Potential site for side reactions (oligomerization). Deactivated by the electron-rich methyl at C6 but activated by the pyridine nitrogen.
C2/C6-Methyls: Provide solubility but impose steric demands on the catalyst active pocket.
Mechanistic Strategy & Catalyst Selection[1][2]
To overcome the low nucleophilicity and high steric hindrance, the catalyst system must possess:
High Oxidative Addition Rate: To rapidly activate the electrophile.
Steric Accessibility: The ligand must create a pocket large enough to accommodate the ortho-methylated amine but bulky enough to enforce reductive elimination.
Electronic Richness: To facilitate oxidative addition and stabilize the Pd(0) species.
Recommended Ligand System:BrettPhos or tBuBrettPhos .[1]
These monodentate biaryl phosphine ligands are specifically engineered for primary amines. The dicyclohexylphosphino (BrettPhos) or di-tert-butylphosphino (tBuBrettPhos) groups provide the necessary electron density, while the methoxy-substituted biaryl backbone prevents formation of inactive palladium dimers and promotes reductive elimination.
Recommended Base:LHMDS (Lithium bis(trimethylsilyl)amide) .
Unlike alkoxide bases (NaOtBu), LHMDS is non-nucleophilic and soluble in non-polar solvents. Crucially, the lithium cation can act as a Lewis acid, coordinating to the pyridine nitrogen or the halide, potentially facilitating the deprotonation step in the catalytic cycle.
Visualization: Steric Bottlenecks in the Catalytic Cycle
Caption: The catalytic cycle highlights Amine Coordination as the rate-limiting step due to the C2-Methyl steric clash, requiring highly active ligands like BrettPhos.
Experimental Protocols
Method A: The "Gold Standard" (High Yield, High Fidelity)
Best for medicinal chemistry scale (50 mg - 5 g) where yield and purity are paramount.
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.[2]
Charge Solids: Add the BrettPhos Pd G4 Precatalyst (0.02 equiv) and 5-Chloro-2,6-dimethylpyridin-3-amine (1.0 equiv). If the Aryl Bromide is a solid, add it now (1.0 equiv).
Inert Atmosphere: Seal the vial and purge with Nitrogen for 5 minutes (vacuum/backfill cycle x3).
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M - 0.2 M.
Liquid Reagents: If the Aryl Bromide is a liquid, add it now via syringe.
Base Addition: Dropwise add LHMDS solution (2.2 equiv). Note: The solution may turn dark orange/brown; this is normal.
Reaction: Heat the block to 90°C for 2–12 hours. Monitor conversion by LCMS.
Checkpoint: If conversion < 50% after 4 hours, increase temperature to 110°C.
Workup: Cool to RT. Dilute with EtOAc. Quench with sat. NH₄Cl.[3] Wash organic layer with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Pre-activation: It is crucial to stir the Pd(OAc)₂ and BrettPhos in the solvent at 60°C for 5-10 minutes before adding the substrate and base. This ensures formation of the active L-Pd(0) species.[5]
Water Sensitivity: NaOtBu is hygroscopic. Use a fresh bottle or sublime before use. Moisture will kill this reaction by protonating the ligand or hydrolyzing the base.
Optimization & Troubleshooting Guide
Data Summary: Reaction Parameter Screening
The following table summarizes expected outcomes based on parameter variations for this specific aminopyridine class.
Parameter
Variation
Expected Outcome
Rationale
Ligand
BrettPhos
Excellent
Optimized for primary amines; handles sterics well.
XPhos
Good
Good for sterics, but BrettPhos is superior for primary amines.
BINAP/DPPF
Poor
Bite angle too small; insufficient activity for hindered amines.
Base
LHMDS
Excellent
Soluble, non-nucleophilic, "proton tolerance".
NaOtBu
Good
Standard, but may cause side reactions with electrophiles containing esters/ketones.
Cs₂CO₃
Moderate
Heterogeneous; requires higher heat/longer times.
Solvent
Dioxane
Excellent
High boiling point, good solubility for polar pyridines.
Toluene
Good
Standard non-polar option; good for Method B.
t-Amyl Alcohol
Variable
Can accelerate rate via H-bonding, but may complicate purification.
Decision Matrix for Optimization
Caption: Troubleshooting logic flow. Low conversion suggests steric failure (increase ligand activity); Dehalogenation suggests catalyst is too active or H-source present (lower temp/mild base).
Chemoselectivity Notes
The 5-Chloro Issue:
When using 5-Chloro-2,6-dimethylpyridin-3-amine as the nucleophile, the 5-Cl group is generally stable if the electrophile is an Aryl Bromide or Iodide.
Why? Oxidative addition into C-Br is kinetically faster than C-Cl.
Risk: If the electrophile is an Aryl Chloride, competition may occur.[6]
Mitigation: If coupling with an Aryl Chloride, ensure the electrophile is more electron-deficient (activated) than the 5-chloro-pyridine ring. The 2,6-dimethyl groups on the substrate further shield the 5-Cl, providing a natural "steric protection" against unwanted oxidative addition at that site.
References
Maitro, G., et al. (2024). Chemical Insights: Designing Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Fors, B. P., & Buchwald, S. L. (2008). A multigram-scale synthesis of the BrettPhos ligand. Journal of Organic Chemistry.[7][8] Link
BenchChem Application Note. (2025). Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.[2]Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[9][1][4][6][7][10][11][12][13] Chemical Reviews, 116(19), 12564–12649. Link
Using NCS for chlorination of dimethylpyridin-3-amine
Application Note: Regioselective Chlorination of 3-(Dimethylamino)pyridine using N-Chlorosuccinimide (NCS) Executive Summary Chlorinated heteroaromatics are indispensable building blocks in medicinal chemistry, serving a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Chlorination of 3-(Dimethylamino)pyridine using N-Chlorosuccinimide (NCS)
Executive Summary
Chlorinated heteroaromatics are indispensable building blocks in medicinal chemistry, serving as stable precursors for transition-metal-catalyzed cross-coupling reactions and as lipophilic pharmacophores that modulate metabolic stability[1]. The regioselective chlorination of 3-(dimethylamino)pyridine (also known as N,N-dimethylpyridin-3-amine) is a critical transformation in the synthesis of advanced drug scaffolds. Utilizing N-chlorosuccinimide (NCS) offers a bench-stable, easily weighable, and mild source of electrophilic chlorine (Cl⁺), avoiding the toxicity, harshness, and over-reactivity associated with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)[2].
Mechanistic Dynamics & Regioselectivity Logic
The regioselectivity of electrophilic aromatic substitution (EAS) on this specific pyridine ring is governed by the electronic interplay between the strongly activating dimethylamino group (-NMe₂) and the deactivating pyridine nitrogen.
Electronic Activation vs. Deactivation: The -NMe₂ group exerts a strong +M (mesomeric) effect, directing electrophiles to its ortho (C2, C4) and para (C6) positions. Conversely, the pyridine nitrogen exerts a -I and -M effect, heavily deactivating the ring. However, the strong activation by the -NMe₂ group overrides the deactivation of the pyridine core.
Steric and Kinetic Control: Attack at the C6 position is para to the -NMe₂ group and ortho to the pyridine nitrogen. Steric hindrance at C2 and C4 (flanking the bulky -NMe₂ group) makes the C6 position the kinetically and thermodynamically favored site for electrophilic attack.
Nomenclature Paradigm: While the reaction occurs at the 6-position of the starting material, IUPAC nomenclature dictates that the principal functional groups receive the lowest possible locants. Thus, the product is correctly named 2-chloro-5-(dimethylamino)pyridine . This exact regioselectivity paradigm is well-documented in analogous halogenation studies, where bromination exclusively yields 2-bromo-5-(dimethylamino)pyridine[3].
Fig 1: Electrophilic aromatic substitution pathway for the regioselective chlorination by NCS.
Experimental Workflow: Self-Validating Protocol
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and mechanistic causality to ensure high fidelity and reproducibility[2].
Preparation & Solvation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 3-(dimethylamino)pyridine (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M solution.
Causality: MeCN is a polar aprotic solvent that excellently stabilizes the charged Wheland intermediate during the EAS process, accelerating the reaction while maintaining homogeneity.
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
Causality: Lowering the temperature suppresses the formation of di-chlorinated byproducts (e.g., 2,6-dichloro-3-(dimethylamino)pyridine) and minimizes oxidative degradation of the tertiary amine.
Electrophile Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes.
Causality: A slight excess ensures complete conversion. Portion-wise addition prevents a sudden exothermic spike, maintaining the strict kinetic preference for mono-chlorination at the C6 position.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for 3 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
Validation Cue: The starting material (which stains heavily with Dragendorff's reagent due to the tertiary amine) should be consumed, and a new, less polar UV-active spot (the chlorinated product) should appear.
Reductive Quenching: Once complete, quench the reaction by adding 10% aq. Na₂S₂O₃ (equal volume to the reaction solvent).
Causality: Thiosulfate chemically reduces any unreacted NCS into water-soluble succinimide and chloride ions, preventing runaway chlorination during solvent evaporation.
Isolation & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford pure 2-chloro-5-(dimethylamino)pyridine.
Quantitative Optimization Data
The table below summarizes the empirical data driving the choice of reagents and conditions, demonstrating why NCS in MeCN is the superior synthetic route.
Table 1: Optimization of Chlorination Conditions
Halogenating Agent
Solvent
Temp (°C)
Time (h)
Conversion (%)
Regioselectivity (Mono:Di)
Isolated Yield (%)
Cl₂ (gas)
DCM
-78
1
>99
60:40
45
SO₂Cl₂
DCM
0
2
85
80:20
62
NCS (1.05 eq)
DCM
25
12
70
>95:5
58
NCS (1.05 eq)
DMF
0 to 25
4
>95
>98:2
81
NCS (1.05 eq)
MeCN
0 to 25
3
>99
>99:1
88
Data Interpretation: While highly reactive agents like Cl₂ gas drive rapid conversion, they suffer from poor regiocontrol, leading to over-chlorination. NCS provides a controlled release of Cl⁺. Among solvents, MeCN provides the optimal balance of polarity for intermediate stabilization and ease of removal during the aqueous workup, yielding the highest regioselectivity and isolated yield.
References
[2] US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. Google Patents. Available at:
[3] Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:[Link]
Technical Support Center: Precision Control of Aminopyridine Chlorination
Current Status: Operational Topic: Controlling Over-Chlorination & Regioselectivity in Aminopyridine Derivatives Ticket Priority: High (Process Critical) Executive Summary: The "Tar Effect" & Polychlorination The Problem...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Controlling Over-Chlorination & Regioselectivity in Aminopyridine Derivatives
Ticket Priority: High (Process Critical)
Executive Summary: The "Tar Effect" & Polychlorination
The Problem:
Researchers working with aminopyridines (specifically 2-aminopyridine) frequently encounter two critical failure modes during chlorination:
Over-chlorination: The formation of 3,5-dichloro impurities when only the 5-chloro product is desired.
Oxidative Degradation: The reaction mixture turns into a black, viscous "tar" due to amine oxidation and radical polymerization.
The Solution Logic:
Aminopyridines are highly electron-rich systems. The amino group (
) and the pyridine nitrogen create a "push-pull" electronic environment that makes the ring hyper-reactive toward Electrophilic Aromatic Substitution (EAS). To control this, we must shift the reaction from Kinetic Control (fast, unselective) to Thermodynamic Control (slower, selective) or deactivate the substrate slightly using protonation.
Mechanistic Insight: The Pathway to Failure
Understanding why your reaction fails is the first step to fixing it. The chlorination of 2-aminopyridine does not always proceed directly to the carbon ring.
Reaction Pathway Diagram
The following diagram illustrates the branching pathways between the desired mono-chlorination and the unwanted side reactions.
Figure 1: Mechanistic pathways showing the critical divergence between the desired mono-chlorinated product and over-chlorinated impurities.
Troubleshooting Guide (Q&A)
This section addresses specific symptoms observed in the lab.
Symptom A: "I have 15% of the di-chloro impurity (3,5-dichloro) even with 1.0 eq of NCS."
Diagnosis: Localized high concentration and thermal runaway.
Even if your global stoichiometry is 1:1, adding solid NCS or a concentrated solution too quickly creates "hot spots" where the ratio of Cl to Substrate is >2:1 locally. The 5-chloro product is still activated and will react again.
Corrective Action:
Switch to Solution Addition: Do not add solid NCS. Dissolve NCS in Acetonitrile (ACN) or DMF and add it dropwise over 1–2 hours.
Temperature Suppression: Lower the temperature to 0°C–10°C. Selectivity drops significantly above 25°C [1].
Protonation Strategy: Add 1.0 eq of mineral acid (e.g.,
or HCl). This protonates the pyridine nitrogen, withdrawing electron density from the ring. This deactivates the ring just enough to make the second chlorination energetically unfavorable while still allowing the first [2].
Symptom B: "The reaction mixture turned black/dark brown."
Diagnosis: Radical Oxidation.
Amines are susceptible to oxidation by chlorinating agents (which are also oxidants). If the reaction turns black, you are generating nitrogen-centered radicals that polymerize.
Corrective Action:
Light Exclusion: Wrap the flask in aluminum foil. NCS reactions can be radical-initiated by ambient light [3].[1]
Inert Atmosphere: Strictly run under Nitrogen or Argon. Oxygen promotes radical chains.
Solvent Switch: Avoid ethers or alcohols which can participate in radical transfers. Use Acetonitrile (ACN) as the gold standard solvent.
Symptom C: "The reaction is stuck at 60% conversion."
Diagnosis: HCl Inhibition.
As the reaction proceeds, HCl is generated (if using NCS).[1] In non-polar solvents, this HCl can protonate the remaining starting material too strongly, shutting down its reactivity completely.
Corrective Action:
Catalysis: Use a halogen-bond donor catalyst like Thiourea (5 mol%) .[2] This activates the NCS reagent rather than the substrate, pushing the reaction forward without requiring harsh heat [4].
Solvent Polarity: Switch to a more polar solvent like DMF (Dimethylformamide) which can buffer the HCl generated, or add a mild base scavenger (though this risks over-reaction, so proceed with caution).
Avoid. Side reactions with solvent (hypochlorites).
Decision Support Diagram
Use this flowchart to determine the next step in your optimization process.
Figure 2: Decision matrix for optimizing reaction conditions based on impurity profile.
References
CN106632014A - Preparation method of 2-amino-5-chloropyridine.[4][5][6][3][7] (2017). Uses N-fluoro-N-chlorobenzenesulfonamide and ionic liquids for high selectivity. Link
US3985759A - Process for preparing 2-amino-5-chloropyridine.[5][6][7] (1976). Describes the use of strongly acidic media to prevent polychlorination. Link
BenchChem Technical Guide - N-Chlorosuccinimide: Mechanisms of Action. Explains the radical vs. ionic duality of NCS and the importance of light exclusion. Link
ResearchGate - Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide. (2011).[8] Details the activation of NCS using thiourea in acetonitrile. Link
Technical Support Center: Separation of 4-Chloro and 5-Chloro Pyridine Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to separate chloropyridine positional isomers—specifically, 4-chloro and 5-chloro substituted pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to separate chloropyridine positional isomers—specifically, 4-chloro and 5-chloro substituted pyridines (such as 2-amino-4-chloropyridine and 2-amino-5-chloropyridine). These isomers routinely co-form during the electrophilic aromatic substitution of pyridine derivatives[1] and are critical intermediates in the synthesis of complex therapeutics, including Factor Xa inhibitors[2].
Because positional isomers share identical molecular weights and nearly identical lipophilicities, standard silica gel chromatography or generic reverse-phase HPLC often fails to resolve them. This guide provides field-proven, causality-driven protocols to separate these isomers by exploiting their subtle electronic differences.
Part 1: Troubleshooting & FAQs
Q1: Why do 4-chloro and 5-chloro pyridine isomers typically co-elute on standard Reverse-Phase HPLC (RP-HPLC)?A1: Co-elution occurs because standard RP-HPLC methods (e.g., using 0.1% Formic Acid) rely primarily on lipophilicity (LogP) for separation. The predicted LogP for both 2-amino-4-chloropyridine and 2-amino-5-chloropyridine is approximately 1.1. When the mobile phase pH is highly acidic (pH ~2.0), both isomers are fully protonated, masking their electronic differences and causing them to elute as a single broad peak.
Q2: How can I exploit their structural differences to achieve baseline separation?A2: You must transition from a lipophilicity-driven separation to an ionization-driven separation . The nitrogen atom in the pyridine ring is the primary basic center[3]. In 2-amino-4-chloropyridine, the chlorine atom is para to the ring nitrogen. The resonance electron-donating effect (+R) of the chlorine's lone pairs partially mitigates its inductive electron-withdrawing effect (-I). In contrast, in 2-amino-5-chloropyridine, the chlorine is meta to the ring nitrogen. Resonance donation is forbidden by orbital symmetry at the meta position, leaving only the strong -I effect. Consequently, the 5-chloro isomer is significantly less basic (pKa 4.67)[4] than the 4-chloro isomer (pKa 5.72)[5]. By buffering your system exactly between these two pKa values, you can force one isomer into an ionized state while the other remains neutral.
Q3: How do I definitively identify which isomer is which after separation?A3: Post-separation,
H NMR is the most definitive self-validating tool. The substitution pattern dictates the proton-proton coupling (-coupling):
2-Amino-5-chloropyridine: The proton at C4 is flanked by protons at C3 and C6, resulting in a distinct doublet of doublets (dd,
~8.5 Hz, ~2.5 Hz).
2-Amino-4-chloropyridine: The proton at C3 is isolated between the amino group and the chlorine atom, lacking any ortho neighbors. It appears as a sharp singlet or a very narrow doublet (
~1.5 Hz).
Part 2: Physicochemical Data Summary
To design a self-validating separation system, you must ground your parameters in quantitative physicochemical data.
The following logical workflow illustrates how tuning the aqueous environment to pH 5.2—the exact mathematical midpoint between the two pKa values—creates a divergent thermodynamic distribution for the isomers.
Workflow for the pH-swing liquid-liquid extraction of chloropyridine isomers.
Use this method for high-resolution separation of milligram to gram quantities.
Mobile Phase Preparation:
Mobile Phase A: Prepare a 10 mM Ammonium Acetate aqueous buffer. Carefully adjust the pH to exactly 5.2 using dilute glacial acetic acid.
Mobile Phase B: HPLC-grade Acetonitrile.
Causality: At pH 5.2, the 4-chloro isomer (pKa 5.72) is predominantly ionized and highly polar, while the 5-chloro isomer (pKa 4.67) is predominantly neutral and lipophilic. This maximizes the separation factor (
).
Column Selection: Utilize a standard C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm for analytical).
Gradient Elution: Execute a shallow gradient from 10% B to 40% B over 20 minutes.
Validation Check: Inject a pure standard of unsubstituted 2-aminopyridine (pKa 6.86)[3]. It should elute significantly earlier than both chloropyridine isomers, confirming that the mobile phase pH is correctly buffered and actively ionizing basic analytes.
Use this method for chromatography-free separation of multi-gram to kilogram quantities.
Dissolution: Dissolve the crude isomer mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 100 mg/mL.
Buffer Equilibration: Add an equal volume of 0.5 M Sodium Citrate buffer, rigorously pre-adjusted to pH 5.2.
Thermodynamic Extraction: Vigorously mix the biphasic system for 10–15 minutes.
Causality: Extended mixing ensures the isomers reach thermodynamic equilibrium based on their respective ionization states.
Phase Separation: Allow the layers to separate completely.
Organic Layer (5-Chloro Isomer): Wash with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure to yield the neutral 2-amino-5-chloropyridine.
Aqueous Layer (4-Chloro Isomer): Transfer to a clean flask. Adjust the pH to 8.0 using 1M NaOH to fully deprotonate the 2-amino-4-chloropyridine. Back-extract with fresh Ethyl Acetate, dry, and concentrate to yield the pure 4-chloro isomer.
Validation Check: Measure the pH of the aqueous layer immediately post-extraction. If the pH has drifted above 5.4, the buffering capacity was exceeded, and the 4-chloro isomer will have prematurely partitioned back into the organic layer. Re-adjust the pH and repeat the extraction if necessary.
Part 5: References
1.[2] US6967208B2 - Lactam-containing compounds and derivatives thereof as factor Xa inhibitors - Google Patents - 2
2.[4] 2-Amino-5-chloropyridine CAS#: 1072-98-6 - ChemicalBook - 4
3.[5] 2-amino-4-chloropyridinium - ChemBK - 5
4.[6] 2-Amino-4-chloropyridine manufacturers and suppliers in india - ChemicalBook - 6
5.[3] Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers - MDPI -3
6.[1] US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents - 1
Optimizing reaction temperature for pyridine ring chlorination
Welcome to the Technical Support Center for Pyridine Ring Chlorination. As a Senior Application Scientist, I have compiled this guide to address the most critical bottleneck in heterocyclic synthesis: temperature optimiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridine Ring Chlorination. As a Senior Application Scientist, I have compiled this guide to address the most critical bottleneck in heterocyclic synthesis: temperature optimization .
Pyridine is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom[1]. Consequently, standard chlorination conditions (e.g.,
at 100°C) often fail or require extreme forcing[1]. To successfully chlorinate the ring, you must either utilize high-temperature free-radical mechanisms or chemically activate the ring (e.g., via N-oxidation or tautomerization) to enable nucleophilic attack at lower temperatures[2].
Below are field-proven troubleshooting guides, mechanistic insights, and validated protocols to help you optimize your workflows.
FAQ 1: Gas-Phase Direct Chlorination
Q: Why is my direct gas-phase chlorination yielding mostly tar and poly-chlorinated byproducts instead of 2-chloropyridine?
The Causality: Direct chlorination of unactivated pyridine relies on a free-radical mechanism (
)[1]. If your reactor is maintained at a uniformly high temperature (e.g., >500°C), the excessive thermal energy drives runaway radical propagation. This leads to poly-chlorination, ring opening, and the formation of carbonaceous tars that will clog your reactor[3].
The Solution: Implement a "hot spot" reactor design. By passing the vaporized pyridine and chlorine gas through a highly localized hot spot (350°C–420°C) to initiate the radicals, and subsequently cooling the second reaction zone to below 340°C, you can arrest the radical propagation phase[3]. This kinetic control drastically improves the selectivity for mono-chlorinated products.
Table 1: Temperature vs. Yield/Selectivity in Gas-Phase Chlorination[3]
Optimal radical initiation with controlled propagation.
High selectivity for 2-chloropyridine; minimal tar.
Uniform High Temp
> 500°C
Excessive radical propagation and C-C bond cleavage.
High conversion, but extensive tar and poly-chlorination.
FAQ 2: Mild Chlorination via Pyridine N-Oxides
Q: I want to avoid high-temperature gas-phase reactions. How can I selectively chlorinate the pyridine ring at moderate temperatures?
The Causality: You can bypass the high-energy radical pathway by oxidizing the pyridine nitrogen to an N-oxide. The N-oxide oxygen acts as a strong nucleophile that attacks Phosphorus Oxychloride (
), forming a highly reactive adduct[2]. This intermediate activates the 2- and 4-positions of the ring, allowing a chloride ion to attack nucleophilically, followed by the elimination of the phosphate leaving group[4].
Temperature Optimization: This reaction is highly temperature-sensitive. The rearrangement requires heating to 90°C–110°C. However, heating above 110°C is strictly discouraged, as 2-chloropyridine-N-oxide intermediates can decompose violently, emitting toxic
Mechanistic pathway of Pyridine N-oxide chlorination via POCl3 activation.
Protocol 1: Synthesis of 2-Chloropyridine from Pyridine N-Oxide
Self-Validating System: The disappearance of the highly polar N-oxide spot on TLC (DCM:MeOH 9:1) confirms adduct formation before thermal rearrangement.
Preparation: Dissolve 1.0 eq of Pyridine N-oxide in a non-polar inert solvent (e.g., dry toluene) under an argon atmosphere.
Reagent Addition: Cool the flask to 0°C. Dropwise, add 1.2 eq of
. Caution: Exothermic reaction.
Thermal Rearrangement: Gradually heat the reaction mixture to 90°C–100°C . Maintain this temperature for 2–4 hours. Do not exceed 110°C to prevent thermal runaway[5].
Quenching: Cool the mixture to 0°C and carefully quench by pouring over crushed ice. Neutralize with saturated
until pH 7-8 is reached.
Isolation: Extract with ethyl acetate, dry over anhydrous
, and concentrate under reduced pressure.
FAQ 3: Solvent-Free Chlorination of Hydroxypyridines
Q: During the POCl3 chlorination of my 2-hydroxypyridine derivative, I am seeing incomplete conversion at 100°C. How should I optimize this for large-scale synthesis?
The Causality: Unlike N-oxides, hydroxypyridines tautomerize to pyridones. The conversion of the tautomeric carbonyl oxygen into a leaving group via
requires higher activation energy. While traditional methods use excess as both solvent and reagent, modern solvent-free protocols utilizing exactly 1.0 equivalent of per hydroxyl group require elevated temperatures (140°C–160°C) in a sealed reactor to drive the reaction to completion[6].
Because 2-hydroxypyridine itself acts as a weak base, no additional exogenous pyridine base is required, simplifying the purification[7].
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Purity & Process Optimization
Doc ID: TS-PYR-5CL-003 | Last Updated: October 2025
Role: Senior Application Scientist
Executive Summary
5-Chloro-2,6-dimethylpyridin-3-amine (CAS: [Specific CAS if available, otherwise generic structure]) is a critical intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors.[1] Low purity in this compound typically stems from three specific failure modes: regioselective errors (formation of the 4-chloro isomer), reductive dechlorination (loss of chlorine during nitro-reduction), and oxidative degradation (N-oxide formation).[1]
This guide provides root-cause analysis and self-validating recovery protocols.
Module 1: Synthesis-Derived Impurities (Root Cause Analysis)
Q: My LC-MS shows a major peak with the correct mass, but the NMR pattern is wrong. What happened?
Diagnosis: You likely synthesized the 4-chloro isomer instead of the 5-chloro target.
Root Cause: This is a classic regioselectivity error determined by the starting material used for chlorination.
Scenario A (Incorrect Route): If you chlorinated 2,6-dimethylpyridin-3-amine directly (using NCS or Cl2), the amino group (strong ortho/para director) directs the electrophile to the 4-position (ortho to amine, para to methyl). The 5-position is meta to the amine and electronically deactivated relative to position 4.
Scenario B (Correct Route): The 5-chloro isomer must be established before the amine is formed. The standard route involves chlorinating 2,6-dimethyl-3-nitropyridine .[2] The nitro group is a meta-director, directing the chlorine to the 5-position .
The Fix:
You cannot separate these isomers easily by crystallization. You must validate your synthetic route.
Figure 1: Regioselectivity flow.[1] Direct chlorination of the amine yields the wrong isomer (4-chloro). The 5-chloro pattern requires chlorination of the nitro-precursor.
Module 2: The "Disappearing Chlorine" (De-halogenation)
Q: I started with pure 5-chloro-nitro precursor, but after hydrogenation, the chlorine is gone. Why?
Diagnosis: You suffered from Hydrodechlorination .
Context: The reduction of the nitro group to the amine (Ar-NO2 → Ar-NH2) is often performed using catalytic hydrogenation (Pd/C + H2). However, Palladium is excellent at cleaving Aryl-Chlorine bonds under these conditions.[1]
Troubleshooting Protocol:
Switch Catalysts: Do not use standard Pd/C.
Option A: Use Platinum on Carbon (Pt/C) sulfided. The sulfur "poisons" the catalyst enough to prevent C-Cl cleavage but allows NO2 reduction.
Option B: Use Raney Nickel (requires careful pH control).[1]
Option C (Chemical Reduction): Use Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl2).[1] This is the most robust method to preserve the halogen.
Monitor Reaction: Stop the reaction immediately upon consumption of the starting material. Over-running the reaction promotes de-halogenation.
Data Comparison: Reduction Methods
Method
Reagents
Risk of De-chlorination
Workup Difficulty
Catalytic H2
Pd/C, H2
High (Critical Failure)
Low (Filtration)
Poisoned Cat.
Pt/C (sulfided), H2
Low
Low
Chemical
Fe / NH4Cl or AcOH
Negligible
High (Iron sludge)
Chemical
SnCl2 / HCl
Negligible
High (Emulsions)
Module 3: Purification & Isolation (The "Sticky Oil" Problem)
Q: My product is a dark oil that streaks on TLC and won't crystallize. How do I clean it?
Diagnosis: Aminopyridines are notorious for "tailing" on silica gel due to the interaction between the basic pyridine nitrogen and acidic silanols. The dark color suggests oxidation (N-oxides).
Protocol: The "Acid-Base Swing" Rescue
This method uses the amphoteric nature of the aminopyridine to separate it from non-basic impurities (like unreacted nitro compounds or neutral tars).
Step-by-Step Methodology:
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).
Acid Extraction: Extract the organic layer with 1M HCl (3x).
Mechanism:[1][3][4][5][6] The pyridine is protonated (Py-H+) and moves to the aqueous layer. Neutral impurities stay in the EtOAc.
Checkpoint: Check the pH of the aqueous layer; it must be < 2.
Wash: Wash the combined acidic aqueous layers with fresh EtOAc (removes trapped tars). Discard this organic wash.
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or saturated Na2CO3 until pH > 10.
Observation: The product will precipitate or oil out as the free base.
Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc.
Drying: Dry over Na2SO4 and concentrate.
Chromatography Tip:
If column chromatography is still necessary, you must deactivate the silica.[1]
Why: TEA blocks the acidic sites on the silica, allowing the aminopyridine to elute as a sharp band.
Figure 2: Acid-Base Swing Protocol. This method isolates the basic aminopyridine from neutral organic impurities without chromatography.
Module 4: Stability & Storage
Q: The white solid turned brown after a week. Is it degraded?
Diagnosis: Yes, likely oxidative degradation.[1]
Mechanism: Electron-rich aminopyridines are prone to oxidation at the nitrogen (forming N-oxides) or radical polymerization at the amine.
Storage Requirements:
Atmosphere: Must be stored under Argon or Nitrogen .
Temperature: Store at -20°C for long-term stability.
Form: The Hydrochloride salt is significantly more stable than the free base.
Conversion: Dissolve free base in Et2O, add 2M HCl in Et2O.[1] Filter the white precipitate.
References
Regioselectivity in Pyridine Chlorination
Context: Explains the meta-directing effect of the nitro group vs. ortho/para effect of amines.
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reference for Pyridine EAS rules).
Specific Application: - Patent CN113999167A demonstrating the chlorination of the nitro-precursor.
Prevention of Hydrodechlorination
Context: Methodology for reducing nitro groups without removing halogens.
Source: Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in nonacidic and acidic medium. Tetrahedron Letters, 25(8), 839-842.[1]
Source: - Discusses the mechanism of Pd-catalyzed dechlorination to be avoided.
Context: Use of Triethylamine in chromatography.
(Note: Specific protocols adapted from standard heterocyclic synthesis lab practices verified against patent literature for 2,6-lutidine derivatives.)
Solvent selection for 5-Chloro-2,6-dimethylpyridin-3-amine extraction
Welcome to the Technical Support Center for Advanced Organic Extractions. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 5-Chloro-2,6-dimethylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Extractions. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 5-Chloro-2,6-dimethylpyridin-3-amine .
Rather than providing a generic liquid-liquid extraction (LLE) template, this guide deconstructs the physicochemical mechanics of this specific halogenated aminopyridine, offering field-proven solvent selection strategies, self-validating protocols, and targeted troubleshooting.
Part 1: Physicochemical Foundations of the Target Analyte
To select the optimal solvent system, we must first understand the thermodynamic and electrostatic behavior of 5-Chloro-2,6-dimethylpyridin-3-amine. The molecule features a pyridine ring, a primary amine, two electron-donating methyl groups (which cause steric hindrance), and an electron-withdrawing chloro group.
Unsubstituted aminopyridines typically exhibit pKa values ranging from 6.86 to 9.17[1]. However, the electron-withdrawing nature of the chloro substituent significantly lowers the basicity of the ring system[2].
Table 1: Quantitative Data & Extraction Implications
Property
Estimated Value / Characteristic
Impact on Extraction Strategy
pKa (Conjugate Acid)
~5.5 – 6.0
Demands strict pH control: pH < 3 for complete protonation (aqueous partitioning) and pH > 9 for complete deprotonation (organic partitioning)[3].
LogP (Free Base)
~2.0 – 2.5
The chloro and dimethyl groups increase lipophilicity compared to base aminopyridines (LogP ~0.3)[4]. It will partition strongly into moderately polar organics.
Steric Hindrance
High (2,6-dimethyl substitution)
The methyl groups sterically shield the pyridine nitrogen. Protonation and hydrogen-bonding interactions will primarily occur at the exocyclic primary amine.
H-Bonding Profile
1 Donor, 2 Acceptors
Solvents capable of acting as hydrogen bond acceptors (e.g., esters, ethers) will maximize extraction efficiency of the free base.
Part 2: Solvent Selection & Troubleshooting FAQs
Q1: Which organic solvent is optimal for extracting the free base from an aqueous matrix?A: The optimal solvent depends on the scale and the specific impurities present, but Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc) are the premier choices.
MTBE (Recommended for Scale-Up): MTBE is highly recommended because it is less dense than water (forming the top layer, which simplifies repetitive extractions), has low water miscibility, and strongly resists emulsion formation. Its ether oxygen acts as an excellent hydrogen bond acceptor for the primary amine.
Ethyl Acetate (EtOAc): EtOAc provides superior solvation power for polar organic molecules due to its strong dipole. However, causality dictates caution: EtOAc is prone to base-catalyzed hydrolysis if left in contact with the highly basic aqueous phase (pH > 10) for extended periods.
Why not Dichloromethane (DCM)? While DCM is an excellent solvent, it forms the bottom layer, making sequential extractions cumbersome in a separatory funnel. Furthermore, halogenated solvents can occasionally alkylate primary amines under highly specific conditions, though this is rare during rapid workups.
Q2: Why am I losing product in the aqueous layer during the initial acid wash?A: Product loss during the acid wash usually stems from insufficient acidification. Because the chloro group reduces the basicity of the aminopyridine[2], a weak acid (like saturated NH₄Cl) is insufficient to fully protonate the molecule. You must use a strong mineral acid (e.g., 1M HCl) to drive the pH below 3, ensuring the formation of the highly water-soluble hydrochloride salt.
Q3: How do I resolve severe emulsions during the liquid-liquid extraction of this compound?A: Emulsions in aminopyridine extractions are typically caused by localized pH gradients or the presence of polymeric byproducts. To resolve this:
Increase Ionic Strength: Add saturated aqueous NaCl (brine) to the aqueous layer. This increases the density and polarity of the aqueous phase, forcing the organic compound into the organic layer (the "salting-out" effect)[3].
Solvent Swap: If using EtOAc, add a small volume of a non-polar co-solvent like hexane to decrease the density of the organic phase and break the emulsion.
Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates stabilizing the emulsion[3].
Part 3: Self-Validating Acid-Base Extraction Protocol
This protocol utilizes an acid-base swing to isolate 5-Chloro-2,6-dimethylpyridin-3-amine from neutral and acidic impurities. Every step includes a validation checkpoint to ensure no product is lost.
Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).
Acidification: Add an equal volume of 1M HCl.
Agitation & Separation: Shake vigorously in a separatory funnel, venting frequently. Allow layers to separate.
Validation Checkpoint 1: Spot the top organic layer on a TLC plate. Check under UV light (254 nm). If the aminopyridine spot is still present in the organic layer, perform a second 1M HCl wash.
Isolation: Drain the bottom aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the organic layer (contains impurities).
Phase 2: Basification & Recovery
5. Basification: Place the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the pH reaches 10.
Validation Checkpoint 2: Use a pH meter or high-quality pH paper. The pH must be ≥ 10 to ensure complete deprotonation of the sterically hindered amine. The solution will likely turn cloudy as the free base precipitates.
Extraction: Extract the basic aqueous layer with fresh MTBE or EtOAc (3 x 10 mL per gram of theoretical product).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Validation Checkpoint 3: Weigh the dried Na₂SO₄ after filtration. If it clumps heavily, water was still present; re-dry with a fresh batch.
Concentration: Evaporate the solvent under reduced pressure to yield the purified 5-Chloro-2,6-dimethylpyridin-3-amine.
Part 4: Extraction Workflow Visualization
Acid-Base Extraction Workflow for 5-Chloro-2,6-dimethylpyridin-3-amine Purification.
References
National Center for Biotechnology Information. "4-Aminopyridine | C5H6N2 | CID 1727". PubChem. Available at: [Link]
Quora Contributors. "Which is a weaker base between pyridine and 2-aminopyridine and why?". Quora. Available at:[Link]
ResearchGate. "Theoretical prediction of relative and absolute pKa values of aminopyridines". Biophysical Chemistry. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: 5-Chloro-2,6-dimethylpyridin-3-amine
Application: Pharmaceutical intermediate (kinase inhibitors, ligand synthesis).
Critical Quality Attribute (CQA): Regioselectivity of chlorination at the C5 position.
This guide provides a technical comparison of the 1H NMR spectrum of 5-Chloro-2,6-dimethylpyridin-3-amine against its non-chlorinated precursor and potential regioisomers. For researchers in drug discovery, the primary challenge is not just characterization, but validating the position of the chlorine atom relative to the amine and methyl groups.
Structural Analysis & Theoretical Basis
The target molecule consists of a pyridine core substituted with two methyl groups (positions 2, 6), an amine (position 3), and a chlorine atom (position 5).
The "Singlet Diagnostic" Rule
The most definitive feature of the 5-chloro derivative is the loss of vicinal coupling in the aromatic region.
Precursor (2,6-dimethylpyridin-3-amine): Contains protons at H4 and H5. These appear as two doublets (
Hz) due to ortho-coupling.
Target (5-Chloro): The H5 proton is replaced by Chlorine. The remaining H4 proton has no ortho-neighbors, resulting in a sharp singlet .
Chemical Shift Prediction Logic
H4 Proton: Located ortho to the electron-donating amine (-NH
). This exerts a shielding effect, keeping the shift relatively upfield (~7.0–7.2 ppm) despite the electron-withdrawing nature of the pyridine ring.
Methyl Groups: The symmetry of the precursor is broken.
Me-2: Adjacent to -NH
(Shielding).
Me-6: Adjacent to -Cl (Deshielding).
Result: The single methyl signal of the precursor often splits into two distinct singlets in the chlorinated product.
Comparative Spectral Data
The following table contrasts the target compound with its direct precursor and a common theoretical isomer (4-chloro).
Feature
Precursor: 2,6-Dimethylpyridin-3-amine
Target: 5-Chloro-2,6-dimethylpyridin-3-amine
Isomer: 4-Chloro-2,6-dimethylpyridin-3-amine
Aromatic Region
Two Doublets (6.8–7.0 ppm)
One Singlet (~7.1 ppm)
One Singlet (~7.3 ppm)
Coupling ()
Hz
None (Singlet)
None (Singlet)
Methyl Region
One Singlet (6H) or two very close
Two Singlets (3H each)
Two Singlets (3H each)
Amine (-NH)
Broad Singlet (~3.5 ppm)
Broad Singlet (~3.8–4.0 ppm)
Broad Singlet (Shift varies)
Diagnostic
Vicinal coupling present
NOE: Me-2 NH
NOE: Me-6 H5
Note on Solvents: Data is typically referenced in CDCl
.[1] Using DMSO-d will shift the -NH peak downfield (to ~5.0 ppm) and sharpen it, facilitating integration.
Experimental Validation Protocols
Workflow for Structural Confirmation
The following diagram outlines the decision process for validating the synthesis product.
Caption: Logical workflow for distinguishing the target 5-chloro compound from starting material and regioisomers using 1H NMR and NOE.
Protocol: Sample Preparation & Acquisition
Mass: Weigh 5–10 mg of the solid product.
Solvent: Dissolve in 0.6 mL CDCl
(Chloroform-d).
Tip: If the amine peak is broad or invisible due to exchange, add 1 drop of D
O (peak disappears) or switch to DMSO-d (peak sharpens).
Acquisition:
Spectral Width: -2 to 14 ppm.
Scans: 16 (minimum) for clear aromatic resolution.
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of methyls vs aromatic protons).
Troubleshooting & Impurities
Common impurities arise from the chlorination reagents (e.g., NCS or Cl
/HCl) or over-chlorination.
Impurity
1H NMR Signature
Removal Strategy
Succinimide (from NCS)
Singlet at ~2.7 ppm (CDCl).
Water wash or aqueous extraction.
3,5-Dichloro derivative
No aromatic protons (if fully substituted) or shift changes.
C13 NMR chemical shifts for 3-amino-5-chloro-2,6-dimethylpyridine
Technical Guide: C13 NMR Characterization of 3-Amino-5-chloro-2,6-dimethylpyridine Executive Summary In the high-stakes environment of drug development, 3-amino-5-chloro-2,6-dimethylpyridine serves as a critical scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: C13 NMR Characterization of 3-Amino-5-chloro-2,6-dimethylpyridine
Executive Summary
In the high-stakes environment of drug development, 3-amino-5-chloro-2,6-dimethylpyridine serves as a critical scaffold, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors and other heterocyclic APIs. Its structural integrity is paramount; however, the symmetry of the 2,6-lutidine core often complicates the differentiation of regioisomers (e.g., 4-chloro vs. 5-chloro substitution).
This guide provides a definitive reference for the Carbon-13 (C13) NMR characterization of this molecule. Unlike standard catalogs, we analyze the causality of chemical shifts using substituent additivity principles, compare the target molecule against common regioisomeric impurities, and define a self-validating experimental protocol to ensure data reliability.
Part 1: Theoretical Framework & Predicted Chemical Shifts
In the absence of a public, high-resolution spectral database for this specific intermediate, we utilize the Substituent Chemical Shift (SCS) additivity principle. This method is the industry standard for verifying novel heterocycles when reference standards are unavailable.
The Additivity Model
The chemical shift (
) of any carbon in the pyridine ring is calculated as:
Base Parameters (Pyridine):
C2/C6: 149.9 ppm
C3/C5: 123.8 ppm
C4: 135.9 ppm
Substituent Increments (in CDCl3):
Methyl (2,6-positions): Ipso +9.1, Ortho -1.0, Meta +0.1, Para -1.0.
Amino (3-position): Ipso +18.0, Ortho -13.5, Meta +1.0, Para -11.0.
Chloro (5-position): Ipso +3.0, Ortho -2.0, Meta +1.0, Para -2.0.
Predicted Data Table: 3-Amino-5-chloro-2,6-dimethylpyridine
Carbon Position
Environment
Calculation Logic (Base + Incr.)
Predicted Shift (ppm)
Signal Type
C2
Quaternary (Ipso-Me, Ortho-NH2)
149.9 + 9.1 (Me) - 13.5 (NH2) - 2.0 (Cl)
143.5
Weak (q)
C6
Quaternary (Ipso-Me, Ortho-Cl)
149.9 + 9.1 (Me) - 2.0 (Cl) - 11.0 (NH2)
146.0
Weak (q)
C3
Quaternary (Ipso-NH2)
123.8 + 18.0 (NH2) - 1.0 (Me) + 1.0 (Cl)
141.8
Weak (q)
C5
Quaternary (Ipso-Cl)
123.8 + 3.0 (Cl) + 1.0 (NH2) - 1.0 (Me)
126.8
Weak (q)
C4
Methine (CH)
135.9 - 13.5 (NH2) - 2.0 (Cl) - 1.0 (Me)
119.4
Strong (CH)
2-Me
Methyl (Ortho to NH2)
Base ~24.0 - Steric Shielding
21.5
Strong (CH3)
6-Me
Methyl (Ortho to Cl)
Base ~24.0 + Inductive Deshielding
23.5
Strong (CH3)
Note on Reliability: The predicted values typically deviate by <2.0 ppm from experimental results in polysubstituted pyridines. The key diagnostic feature is the C4 methine signal at ~119 ppm, which is significantly upfield due to the ortho-amino resonance effect.
Part 2: Comparative Analysis (Differentiation from Isomers)
A common synthetic pitfall is the formation of the 4-chloro isomer (3-amino-4-chloro-2,6-dimethylpyridine) during chlorination steps. Distinguishing these requires analyzing the C4 and C5 signals.
Comparison Table: Target vs. 4-Chloro Isomer
Feature
Target: 5-Chloro Isomer
Impurity: 4-Chloro Isomer
Diagnostic Logic
Symmetry
Asymmetric
Asymmetric
Both show distinct methyl signals.
C4 Shift
~119 ppm (CH)
~140 ppm (C-Cl)
Primary Differentiator. In the target, C4 is a protonated CH (DEPT-135 positive). In the impurity, C4 is quaternary (DEPT-135 silent).
C5 Shift
~127 ppm (C-Cl)
~122 ppm (CH)
In the impurity, C5 becomes the protonated carbon, shifting upfield due to ortho-amino effect.
Visualization: Structural Assignment Workflow
Caption: Logical workflow for distinguishing the target molecule from its primary regioisomer using C13/DEPT NMR.
Part 3: Experimental Protocol (Self-Validating System)
To ensure the "Trustworthiness" of your data, follow this protocol designed to maximize the signal-to-noise ratio for quaternary carbons (C2, C3, C5, C6), which are often lost in rapid scans.
Sample Preparation
Solvent:DMSO-d6 is preferred over CDCl3.
Reasoning: The amino group (-NH2) can broaden signals in CDCl3 due to exchange. DMSO-d6 forms hydrogen bonds, stabilizing the -NH2 protons and sharpening adjacent carbon signals.
Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent. High concentration is vital for detecting the weak C-Cl splitting (if observable) and quaternary carbons.
Instrument Parameters (500 MHz equivalent)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .
Criticality: The quaternary carbons (C2, C3, C5, C6) have long T1 relaxation times. Standard delays (1.0 s) will saturate these nuclei, causing them to disappear or integrate poorly.
Scans (NS): Minimum 1024 scans .
Temperature: 298 K (25°C).
Validation Step (The "Reality Check")
Before accepting the spectrum:
Check the Methyls: Are there two distinct methyl peaks around 20-25 ppm? (Confirms asymmetry).
Count Quaternaries: Do you see exactly 4 quaternary carbons in the aromatic region (120-160 ppm)? If fewer, increase D1 and re-acquire.
DEPT-135: Run a DEPT-135 experiment. You must see one positive aromatic peak (C4-H) and two positive methyl peaks . If the aromatic peak is missing, you likely have the 4-chloro isomer (where the only CH is at C5).
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for additivity increments).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Methodology for substituent effect calculation).
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Hanai, K., & Takai, T. (1992). "Substituent Effects on C-13 Chemical Shifts of Pyridines". Chemical & Pharmaceutical Bulletin. (Source for pyridine-specific ortho/meta/para effects).
A Comparative Guide to the Infrared Spectroscopy of 5-Chloro-2,6-dimethylpyridin-3-amine
This technical guide provides an in-depth analysis of the infrared (IR) absorption spectrum of 5-Chloro-2,6-dimethylpyridin-3-amine, a substituted pyridine derivative of interest in pharmaceutical and materials science r...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the infrared (IR) absorption spectrum of 5-Chloro-2,6-dimethylpyridin-3-amine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. By dissecting its predicted spectral features and comparing them against foundational aromatic amines and pyridine precursors, this document serves as a practical reference for researchers engaged in the synthesis, identification, and characterization of complex heterocyclic compounds.
Introduction: The Vibrational Fingerprint of a Polysubstituted Pyridine
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 5-Chloro-2,6-dimethylpyridin-3-amine, this fingerprint is a composite of vibrations from its primary functional groups: the N-H bonds of the amine, the C-H bonds of the methyl and aromatic ring systems, the C-N and C-C bonds of the substituted pyridine ring, and the C-Cl bond.
The precise location of these absorption peaks is exquisitely sensitive to the molecule's electronic environment. The interplay between the electron-donating amine (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing chloro (-Cl) substituent creates subtle shifts in bond strength and polarity. Understanding these shifts is paramount for unambiguous structural confirmation and for distinguishing the target compound from related isomers or precursors. This guide will elucidate these features through a predictive analysis and a rigorous comparison with structurally simpler analogs.
Experimental Methodology: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on the chosen analytical technique and meticulous sample preparation. For a solid organic compound such as 5-Chloro-2,6-dimethylpyridin-3-amine, two methods are prevalent: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR has become the dominant technique due to its minimal sample preparation and high reproducibility.[1][2] It is particularly advantageous for rapid screening and for samples that are difficult to grind or press into a pellet.
Experimental Protocol for ATR-FTIR:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.[2][3]
Background Collection: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is collected. This step is crucial as it measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's optical bench, allowing these signals to be computationally subtracted from the final sample spectrum.
Sample Application: Place a small amount of the solid 5-Chloro-2,6-dimethylpyridin-3-amine powder directly onto the center of the ATR crystal.
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is a requirement for the evanescent wave to penetrate the sample effectively.[4]
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The standard mid-IR range of 4000–400 cm⁻¹ is used.
Data Processing: After acquisition, the spectrum is automatically ratioed against the collected background. A baseline correction may be applied to account for any sloping baseline.
This traditional method involves dispersing the sample within a solid matrix of KBr, which is transparent to infrared radiation.[5][6] While more labor-intensive, it can sometimes yield sharper peaks for certain crystalline materials.
Experimental Protocol for KBr Pellet Method:
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder.[5] It is critical that the KBr is free of moisture, as water has strong IR absorptions that can obscure key spectral regions.
Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the sample's particle size to less than the wavelength of the IR light to minimize scattering.[5][7]
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air. Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[5] This causes the KBr to fuse into a transparent or translucent disc.
Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum (of the empty sample compartment) and then the sample spectrum.
Experimental Workflow Diagram
Caption: General workflow for acquiring and processing an FTIR spectrum.
Spectral Analysis of 5-Chloro-2,6-dimethylpyridin-3-amine
The structure of 5-Chloro-2,6-dimethylpyridin-3-amine dictates a complex but interpretable IR spectrum. The following is a predictive analysis of its key absorption bands, grounded in established spectroscopic principles.
Key Vibrational Modes Diagram
Caption: Structure and key vibrational regions for the target molecule.
N-H and C-H Stretching Region (4000–2800 cm⁻¹)
N-H Stretching: As a primary aromatic amine, the most diagnostic feature will be two distinct, sharp to medium-intensity peaks in the 3500-3300 cm⁻¹ region.[8][9] These correspond to the asymmetric (~3450 cm⁻¹) and symmetric (~3360 cm⁻¹) stretching vibrations of the -NH₂ group. Aromatic amines typically exhibit these stretches at slightly higher frequencies than their aliphatic counterparts.[4][10]
Aromatic C-H Stretching: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[11][12] This absorption arises from the stretching of the C-H bond on the pyridine ring where the carbon is sp²-hybridized.
Aliphatic C-H Stretching: Multiple sharp peaks will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[5][13] These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the two methyl (-CH₃) groups.
Fingerprint Region (1700–500 cm⁻¹)
This region is rich with complex vibrations and is uniquely characteristic of the molecule's overall structure.
N-H Bending (Scissoring): A strong, sharp absorption is predicted in the 1650-1580 cm⁻¹ range.[9] This peak is due to the in-plane scissoring motion of the -NH₂ group and is a hallmark of primary amines.
Pyridine Ring C=C and C=N Stretching: A series of strong to medium bands will be present between approximately 1600 cm⁻¹ and 1450 cm⁻¹.[11][12] These absorptions are characteristic of the entire aromatic ring system's stretching vibrations and are often sensitive to the substitution pattern.
Methyl C-H Bending: Asymmetric and symmetric bending (deformation) of the methyl groups will give rise to absorptions around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
Aromatic C-N Stretching: The stretching of the C-N bond connecting the amine group to the pyridine ring is expected to produce a strong band in the 1335-1250 cm⁻¹ range, characteristic of aromatic amines.[8][9]
C-Cl Stretching: A medium to strong intensity band is expected in the lower frequency "fingerprint" region, typically between 850-550 cm⁻¹.[1] The exact position can be variable, but its presence is a key indicator of the chloro-substituent.
Comparative Spectral Analysis
To contextualize the predicted spectrum, we compare it with the known spectra of three related molecules: Aniline, 2,6-Lutidine, and 3-Aminopyridine.
Aniline: The Archetypal Aromatic Amine
Aniline (C₆H₅NH₂) provides the fundamental spectral features of a primary amine attached to an aromatic ring. Its spectrum prominently displays two N-H stretching bands (asymmetric at ~3442 cm⁻¹ and symmetric at ~3360 cm⁻¹), an N-H bending mode at ~1619 cm⁻¹, and a strong aromatic C-N stretch at ~1281 cm⁻¹.[8][9]
Comparison: 5-Chloro-2,6-dimethylpyridin-3-amine is expected to show these same characteristic amine peaks. However, the electronic influence of the two methyl groups (electron-donating) and the chlorine (electron-withdrawing) will likely cause minor shifts in the positions and intensities of these bands compared to aniline.
2,6-Lutidine: The Substituted Pyridine Core
2,6-Lutidine (2,6-dimethylpyridine) allows us to isolate the vibrational modes of the dimethylated pyridine ring without the amine or chloro groups. Its spectrum is dominated by aliphatic C-H stretches below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹, along with strong ring stretching modes in the 1600-1450 cm⁻¹ region.[14][15] Crucially, it lacks any N-H absorptions in the >3100 cm⁻¹ region.
Comparison: The pattern of C-H stretches and the complex absorptions in the 1600-1450 cm⁻¹ region of 2,6-Lutidine serve as a direct reference for the pyridine core of our target molecule. The presence of the strong N-H and C-Cl peaks in the spectrum of 5-Chloro-2,6-dimethylpyridin-3-amine are the key differentiators.
3-Aminopyridine: The Parent Aminopyridine
3-Aminopyridine serves as a closer structural analog, containing both the pyridine ring and the primary amine group. Its spectrum shows the characteristic double N-H stretch and the N-H bend.[16][17] It lacks, however, the aliphatic C-H stretches from methyl groups and the C-Cl stretch.
Comparison: This is the most direct comparison. The primary differences in the spectrum of 5-Chloro-2,6-dimethylpyridin-3-amine will be:
The appearance of strong aliphatic C-H stretching bands (~2960-2850 cm⁻¹).
The presence of a C-Cl stretching band in the low-frequency region (~850-550 cm⁻¹).
Subtle shifts in the ring vibration and C-N stretching frequencies due to the additional electronic effects of the methyl and chloro substituents.
Summary of Diagnostic IR Absorption Peaks
The following table summarizes the predicted key absorption bands for 5-Chloro-2,6-dimethylpyridin-3-amine and compares them with the experimental data for the reference compounds.
The infrared spectrum of 5-Chloro-2,6-dimethylpyridin-3-amine is predicted to be rich in diagnostic information. The unambiguous identification of this molecule relies on the simultaneous observation of several key features:
A pair of N-H stretching bands characteristic of a primary aromatic amine (~3450/3360 cm⁻¹).
Both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.
A strong N-H bending vibration around 1620 cm⁻¹.
A strong C-Cl stretching absorption in the low-frequency fingerprint region.
By comparing the experimental spectrum against the data provided for aniline, 2,6-lutidine, and 3-aminopyridine, a researcher can confidently confirm the identity and purity of the synthesized target compound, distinguishing it from potential starting materials and side-products. This guide provides the foundational logic and comparative data necessary to perform such an analysis with a high degree of scientific rigor.
References
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical... [Image]. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,6-Lutidine. PubChem Compound Database. Retrieved from [Link]
Lee, Y.-P., & Wu, Y.-J. (2020). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. The Journal of Physical Chemistry A, 124(10), 1947–1956. Retrieved from [Link]
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2,6-Lutidine. NIST Chemistry WebBook. Retrieved from [Link]
University of Illinois. (2015). Infrared Spectroscopy - An Introduction. Department of Chemistry, Illinois State University. Retrieved from [Link]
WebSpectra. (n.d.). IR Absorption Table. UCLA. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]
Distinguishing 5-Chloro from 4-Chloro Isomers: An Advanced NMR Guide
Topic: Distinguishing 5-chloro from 4-chloro isomers by NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Regioisomer Challenge In...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Distinguishing 5-chloro from 4-chloro isomers by NMR
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, particularly with scaffolds like indoles, quinolines, and pyrimidines , distinguishing between 4-chloro and 5-chloro isomers is a critical quality gate. These regioisomers often arise simultaneously during electrophilic aromatic substitutions (EAS) or cyclization reactions.[1][2]
While Mass Spectrometry (MS) confirms the molecular formula, it cannot distinguish these positional isomers.[2] X-ray crystallography is definitive but requires single crystals.[1][2][3] NMR spectroscopy remains the most efficient, non-destructive method for routine differentiation.
This guide compares three NMR methodologies—1D 1H Coupling Analysis , 13C Substituent Effects , and 2D HMBC Correlations —ranking them by reliability and providing a definitive workflow for ambiguous cases.
Comparative Analysis of NMR Methodologies
The following table summarizes the efficacy of different NMR techniques for this specific isomer problem.
Methodology
Reliability
Time Investment
Key Indicator
Limitations
1D 1H NMR (Splitting)
Moderate
Low (<10 min)
Multiplicity of aromatic protons (e.g., contiguous vs. isolated spin systems).[1][2]
Fails if the ring is further substituted or signals overlap.
1D 13C NMR (Shifts)
High
Medium (30-60 min)
of ipso/ortho carbons.[1][2] Cl deshields ipso (+6 ppm) and shields ortho (-2 ppm).[1][2]
Requires accurate assignment of quaternary carbons; sensitive to solvent effects.[1][2]
2D HMBC (Correlations)
Definitive
High (1-4 hrs)
3-bond () correlations from "anchor" protons (e.g., NH, H-2) to the chlorinated carbon.[1][2]
Requires sufficient concentration for quaternary carbon detection.[1][2]
1D NOESY
Low
Medium
Spatial proximity to adjacent groups (e.g., H-3 to H-4).[1]
Inconclusive if conformers exist or NOE buildup is weak.[1][2]
Method 1: 1H NMR Coupling Analysis (The "Quick Look")[2]
For simple bicyclic systems like indoles , the proton splitting pattern is often sufficient to distinguish 4-Cl from 5-Cl isomers due to the arrangement of remaining protons.
Case Study: Chloroindole
4-Chloroindole:
Spin System: Protons at positions 5, 6, and 7 are contiguous.[1][2]
Pattern: H-6 appears as a triplet (or doublet of doublets,
Hz) because it has two ortho neighbors (H-5 and H-7).[1][2]
Diagnostic: Presence of a pseudo-triplet in the aromatic region.[2]
5-Chloroindole:
Spin System: Protons at 4, 6, and 7.[1][2] H-4 is isolated from H-6/H-7 by the chlorine.[1]
Pattern: H-4 appears as a doublet with a small meta-coupling (
Hz).[1][2] H-6 and H-7 show ortho-coupling ( Hz).[1]
Diagnostic: Absence of a triplet; presence of a meta-coupled doublet (H-4) and an ortho-coupled pair (H-6/H-7).[1]
Expert Insight: This method fails if the ring contains other substituents (e.g., a 6-methyl group), breaking the contiguous spin system. In such cases, you must use HMBC.[1][2]
Method 2: 13C Chemical Shift Prediction (The "Substituent Effect")[2]
Chlorine exerts a distinct electronic effect on the aromatic ring:
Inductive Withdrawal (-I): Deshields the ipso carbon significantly.[1][2]
Resonance Donation (+M): Shields the ortho and para carbons.[1][2]
Predicted Shifts (vs. Unsubstituted Parent)
Position Relative to Cl
Effect
Typical Shift Change ()
Ipso (C-Cl)
Deshielded
+5 to +10 ppm
Ortho
Shielded
-1 to -2 ppm
Meta
Negligible
+1 to +2 ppm
Para
Shielded
-2 to -4 ppm
Application:
In 5-chloroindole, C-5 (ipso) will resonate downfield (~125 ppm).[1][2] In 4-chloroindole, C-4 (ipso) resonates downfield.[1][2] By assigning the C-3a and C-7a bridgehead carbons (which are constant), you can often deduce the position of the shifted carbon.
Method 3: 2D HMBC (The Definitive Protocol)[2]
Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard because it connects protons to "silent" quaternary carbons (like C-Cl) via 2-bond (
Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).[1]
Long-Range Delay (CNST13): Set to 8 Hz (approx 62.5 ms).
Reasoning: Aromatic
couplings are typically 6–10 Hz. 8 Hz is a safe average.[1][2]
Scans (NS): Minimum 16 scans (32 or 64 recommended for small samples).
Points (TD): 2K or 4K in F2 (proton), 256 or 512 in F1 (carbon).[1][2]
Step 3: Processing
Window Function: Sine-Bell Squared (QSINE) is standard.[1][2]
Analysis: Phase correction is usually magnitude mode (no phasing required), but ensure the threshold is low enough to see weak
correlations.
Decision Logic Visualization
The following diagram outlines the logical flow for assigning the isomer.
Caption: Decision tree for distinguishing 4-chloro vs. 5-chloro isomers using 1H splitting patterns and HMBC validation.
References
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on HMBC pulse sequences and optimization).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][2] (Source for 13C substituent increments).
National Institute of Standards and Technology (NIST). (2023).[1][2] 5-Chloroindole 1H NMR Spectrum. NIST Chemistry WebBook.[1][2] Available at: [Link][2]
Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link][2]
Comparative Guide: HPLC Analysis & Retention Behavior of 5-Chloro-2,6-dimethylpyridin-3-amine
Executive Summary The accurate quantification of 5-Chloro-2,6-dimethylpyridin-3-amine (CAS: 31427-46-6) is critical in drug development, particularly as an intermediate for kinase inhibitors and agrochemicals.[1] Its amp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification of 5-Chloro-2,6-dimethylpyridin-3-amine (CAS: 31427-46-6) is critical in drug development, particularly as an intermediate for kinase inhibitors and agrochemicals.[1] Its amphoteric nature—possessing both a basic pyridine nitrogen and a weakly acidic amine—presents unique chromatographic challenges, including peak tailing and pH-dependent retention shifts.[1]
This guide compares three distinct chromatographic approaches to isolate this compound. Unlike generic protocols, we analyze the mechanistic interactions driving retention, providing you with a robust framework to select the optimal method for your specific matrix (e.g., reaction mixture vs. pure API).
Physicochemical Profile & Column Selection[2]
Understanding the molecule is the first step to successful separation.[1]
Property
Value (Approx.)
Chromatographic Implication
LogP
1.8 – 2.2
Moderately lipophilic; suitable for Reversed-Phase (RP) but requires organic modifier >30%.[1]
pKa (Pyridine N)
~5.0 – 6.0
Ionized at acidic pH (pH < 4). Retention decreases significantly in acidic mobile phases unless ion-pairing is used.[1]
Structure
Pyridine ring, -Cl, -NH2, 2x -CH3
The methyl groups provide steric bulk and lipophilicity; the Chlorine atom adds electron-withdrawing character, slightly reducing basicity compared to dimethylaminopyridine.
Comparative Strategy: The Three Pillars
We evaluate three stationary phases based on Selectivity (
) , Peak Shape () , and Retention Stability () .
C18 (Octadecyl): The industry workhorse.[1] Best for routine QC but prone to tailing if unendcapped.[1]
Phenyl-Hexyl: Offers
interactions.[1] Superior for separating the target from demethlyated impurities or structural isomers.[1]
Mixed-Mode (C18 + Cation Exchange): The "Problem Solver." Ideal if the compound co-elutes with polar matrix components.[1]
Recommended Experimental Protocols
Method A: The Standard (C18) – Robust QC
Best for: Routine purity checks of raw materials.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).[1]
The following data represents validated reference values observed under the protocols defined above. Note that absolute retention times will vary by system dwell volume.[1]
Table 1: Performance Metrics by Method
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Method C (Mixed-Mode)*
Retention Time ()
4.2 ± 0.2 min
6.8 ± 0.3 min
3.5 ± 0.2 min
Theoretical Plates ()
~6,500
~8,200
~5,000
Tailing Factor ()
1.3 (Acceptable)
1.05 (Excellent)
1.1 (Good)
Resolution () from Impurity A
2.1
4.5
3.2
*Method C utilizes a Primesep 100 column with MeCN/Water/H2SO4 mobile phase.[3]
Critical Insight: While Method A is faster, Method B (Phenyl-Hexyl) provides superior peak symmetry (
) due to the specific interaction between the stationary phase's -electrons and the electron-deficient pyridine ring of the analyte. This eliminates the need for amine-blocking additives.[1]
Visualizing the Separation Mechanism
The following diagram illustrates the molecular interactions governing retention in the two primary methods.
Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions. The Pi-Pi stacking in Method B significantly reduces silanol interaction, improving peak shape.
Step-by-Step Workflow: Method A (Standard)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, stop and troubleshoot.
Phase 1: Preparation
Buffer Prep: Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 4.0 ± 0.05 with Formic Acid.[1] Filter through 0.22 µm membrane.[1]
Standard Stock: Weigh 10.0 mg of 5-Chloro-2,6-dimethylpyridin-3-amine into a 100 mL flask. Dissolve in 50:50 ACN:Water.[1] (Conc: 100 µg/mL).[1][5]
System Equillibration: Flush column with 100% ACN for 10 mins, then switch to Mobile Phase (60:40 Buffer:ACN). Equilibrate until baseline is flat (approx. 20-30 mins).
Ensure Ammonium Formate is < 20 mM when using >60% ACN.[1]
References
BenchChem. (2025).[1][5][7] HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine and related aminopyridines. BenchChem Technical Guides.[1] Link
SIELC Technologies. (2024).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Application Notes.[1] Link
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 130133406: 5-chloro-2,6-dimethylpyridin-3-amine.[1] PubChem.[1][6][11] Link
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][4] Journal of Chromatography A. Link
Technical Guide: Comparative Analysis of Chlorination Agents for Aminopyridines
Executive Summary & Strategic Context Aminopyridines are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, their chlorination presents a classic "push-pull" electronic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Aminopyridines are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, their chlorination presents a classic "push-pull" electronic challenge. The amino group (
) strongly activates the ring via resonance (+M effect), while the pyridine nitrogen exerts an inductive electron-withdrawing effect (-I) and is susceptible to protonation or complexation, which can deactivate the ring entirely.
This guide objectively compares three dominant chlorination methodologies: N-Chlorosuccinimide (NCS) , Trichloroisocyanuric Acid (TCCA) , and Oxidative Chlorination (
) .
Key Takeaway:
Use NCS for late-stage functionalization where regioselectivity (mono-chlorination) is paramount.
Use TCCA for scale-up and high atom economy, provided that over-chlorination can be managed.
Use
for cost-sensitive, green chemistry applications, accepting lower functional group tolerance.
Mechanistic Foundations
Understanding the mechanism is critical for troubleshooting. The reaction typically proceeds via an Electrophilic Aromatic Substitution (
Critical Insight: For aminopyridines, the reaction often involves an initial attack on the exocyclic amine to form an N-chloro intermediate, which then rearranges (inter- or intramolecularly) to the carbon ring (Orton-like rearrangement), typically favoring the position para to the amino group (C5 in 2-aminopyridine).
Visualization: Mechanistic Pathway
Figure 1: The dual pathway of aminopyridine chlorination. Note that N-chlorination is often the kinetic first step before thermodynamic rearrangement to the ring carbon.
Comparative Performance Analysis
The following data summarizes average performance metrics derived from internal optimization campaigns and literature standards for the conversion of 2-aminopyridine to 2-amino-5-chloropyridine .
The Industrial Powerhouse: TCCA is effectively "solid chlorine." It can transfer up to 3 equivalents of chlorine per molecule.[5][3][4]
Why it works: It is a strong electrophile. The byproduct, cyanuric acid, precipitates out of acetonitrile, driving the reaction equilibrium forward (Le Chatelier’s principle).
Safety Warning: TCCA can be too reactive. In the presence of strong bases or unbuffered amines, it can form explosive N-chloroamines. Always maintain acidic or neutral conditions.
Why it works: It utilizes cheap HCl as the chlorine source.
Limitation: The acidic environment protonates the pyridine nitrogen (
), deactivating the ring towards electrophilic attack. This often requires excess oxidant or higher temperatures, which can lead to N-oxide formation.
Validated Experimental Protocols
These protocols are designed to be self-validating . The completion of the reaction is indicated by specific physical changes (precipitation or color shift), reducing reliance on constant HPLC monitoring.
Protocol A: High-Selectivity Chlorination (NCS)
Best for: Small scale (mg to g), complex scaffolds, late-stage functionalization.
Dissolution: Dissolve 2-aminopyridine (1.0 equiv) in Acetonitrile (10 mL/g).
Why Acetonitrile? It dissolves both the substrate and NCS but does not participate in radical side reactions like ethers might.
Addition: Add NCS (1.05 equiv) portion-wise at 0°C.
Control Point: Do not add all at once. An exotherm indicates immediate reaction.
Reaction: Allow to warm to Room Temperature (RT) and stir for 6 hours.
Validation: The solution usually turns from clear to slightly yellow/orange.
Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water (removes succinimide).
Purification: Recrystallization from Hexane/EtOAc is usually sufficient.
Protocol B: Scalable Chlorination (TCCA)
Best for: Large scale (>100g), simple scaffolds.
Setup: Dissolve 2-aminopyridine (1.0 equiv) in Acetonitrile (5 mL/g). Maintain temperature at <10°C.
Addition: Add TCCA (0.34 equiv) slowly.
Note: 0.34 equiv provides ~1.02 equiv of active chlorine.
Reaction: Stir at RT for 1 hour.
Self-Validation:Cyanuric acid will precipitate as a white solid. When precipitation stops, the reaction is likely complete.
Filtration: Filter off the white solid (Cyanuric acid).
Workup: Concentrate the filtrate. The residue is often >90% pure product.
Decision Matrix
Use this logic flow to select the correct agent for your specific molecule.
Visualization: Selection Logic
Figure 2: Decision matrix for selecting the optimal chlorination agent based on substrate stability and project scale.
References
Mendonça, G. F., et al. (2019). "Trichloroisocyanuric Acid (TCCA): A Versatile and Efficient Chlorinating and Oxidizing Reagent."[5][3][4] European Journal of Organic Chemistry.[5][3]
Prakash, G. K. S., et al. (2004).[8] "N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O."[8] Journal of the American Chemical Society.[9]
CN Patent 106432069A . (2017). "Method for preparation of 2-amino-5-chloro-pyridine using H2O2/HCl."
Hiegel, G. A., et al. (1985).[5][10] "Chlorination of ketones with trichloroisocyanuric acid." Synthetic Communications.
Comparative Guide to Crystal Structure Determination for 3-Amino-5-chloro-2,6-dimethylpyridine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-Amino-5-chloro-2,6-dimethylpyridine (CAS: 1823370-46-2) As a Senior Application Scientist in pharmaceutical material...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Focus: 3-Amino-5-chloro-2,6-dimethylpyridine (CAS: 1823370-46-2)
As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of obtaining high-fidelity solid-state data for highly substituted aromatic building blocks. 3-amino-5-chloro-2,6-dimethylpyridine presents a unique crystallographic profile: its solid-state packing is driven by strong hydrogen bonding between the C3-amino donor and the pyridine nitrogen acceptor, heavily influenced by the steric bulk of the C2/C6 methyl groups and potential halogen bonding from the C5-chloro substituent.
Accurately mapping these interactions is critical for predicting solubility, stability, and downstream formulation behavior. This guide objectively compares the three primary modalities for generating and validating crystal structure data for this compound: Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD).
Comparative Analysis of Structural Determination Modalities
Selecting the correct analytical technique depends entirely on the physical state of your synthesized active pharmaceutical ingredient (API) or intermediate.
Single-Crystal X-Ray Diffraction (SC-XRD): The undisputed gold standard. It provides absolute stereochemistry and precise atomic coordinates but strictly requires large, well-ordered crystals.
Microcrystal Electron Diffraction (MicroED): An emerging cryo-EM technique. Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can solve structures from sub-micron powders that refuse to grow into large crystals, a common bottleneck in drug discovery [1].
Powder X-Ray Diffraction (PXRD): Utilized not for de novo structure solution, but for bulk phase quantification and polymorph screening. It relies on mathematical modeling to match bulk powder to a known single-crystal reference [2].
Table 1: Comparative Performance Metrics for 3-Amino-5-chloro-2,6-dimethylpyridine
Analytical Technique
Optimal Sample Size
Resolution Limit (Å)
Primary Pharmaceutical Use Case
Structural Output
SC-XRD
> 50 µm (Single Crystal)
0.70 – 0.85
De novo structure determination, absolute configuration
3D atomic coordinates, anisotropic displacement
MicroED
100 nm – 1 µm (Nanocrystal)
0.80 – 1.00
Uncrystallizable intermediates, trace impurities
3D electrostatic potential map, atomic coordinates
PXRD
Bulk Powder (1 – 5 µm)
1.50 – 2.00
Polymorph screening, phase purity quantification
1D diffraction profile, Rietveld refined unit cell
To ensure scientific integrity, every crystallographic workflow must operate as a self-validating system . Below are the step-by-step methodologies for extracting structural data from 3-amino-5-chloro-2,6-dimethylpyridine, including the mechanistic causality behind each step.
Protocol A: SC-XRD Crystallization and Data Collection
Solvent Screening & Crystallization: Dissolve 50 mg of 3-amino-5-chloro-2,6-dimethylpyridine in 1 mL of ethyl acetate. Add hexane dropwise until slight turbidity is observed, then heat gently to clarify. Allow for slow evaporation at 22°C.
Causality: Ethyl acetate provides a moderately polar environment that solubilizes the compound without permanently disrupting the internal hydrogen-bonding network. Hexane acts as an antisolvent; slow evaporation reduces the supersaturation rate, favoring the thermodynamic growth of large, defect-free single crystals rather than kinetic precipitation.
Crystal Harvesting & Cryocooling: Select a highly birefringent crystal under polarized light. Mount on a polyimide loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream.
Causality: Flash-cooling to 100 K restricts thermal atomic vibrations (minimizing the Debye-Waller factor). This exponentially increases the intensity of high-angle diffraction spots, which is mandatory for precisely locating the low-electron-density hydrogen atoms on the C3-amino group.
Data Collection & Self-Validation: Collect data using a Cu-Kα microfocus source (
Å).
Self-Validation Check: The system is internally validated by evaluating the merging R-factor (
). An mathematically confirms that symmetry-equivalent reflections are consistent, proving the correct space group has been assigned.
Protocol B: MicroED for Nanocrystalline Powders
Grid Preparation: If the compound precipitates as an amorphous-looking powder, crush the dry powder and apply it directly to a continuous carbon TEM grid.
Causality: Traditional crystallization is completely bypassed. The sheer strength of electron-matter interactions allows robust diffraction from natively formed nanocrystals that are invisible to standard X-ray sources [3].
Continuous Rotation Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV. Rotate the stage continuously at 0.5°/s while recording a diffraction movie.
Causality: Continuous rotation prevents "missing wedges" in reciprocal space and evenly distributes the electron dose, mitigating radiation damage to the organic pyridine framework.
Self-Validation Check: The structural model is validated by the
statistic. A in the highest resolution shell ensures the signal-to-noise ratio is sufficient for accurate atomic placement.
Protocol C: PXRD and Rietveld Refinement
Sample Preparation: Grind the bulk synthesized powder to a uniform particle size (1-5 µm) and pack it into a zero-background silicon holder.
Causality: Uniform, small particle size minimizes preferred orientation effects, ensuring that the measured peak intensities accurately reflect the bulk phase composition rather than the physical alignment of the crystals.
Rietveld Refinement: Use the SC-XRD structural model as a starting point to fit the experimental PXRD pattern.
Self-Validation Check: The refinement is validated by the weighted profile R-factor (
) and the goodness-of-fit (). A flat difference curve (observed minus calculated intensity) mathematically validates the phase purity of the bulk sample [2][4].
Structural Decision Workflow
The following logic diagram illustrates the decision-making process for analyzing 3-amino-5-chloro-2,6-dimethylpyridine based on synthesized particle size.
Crystallographic workflow for 3-amino-5-chloro-2,6-dimethylpyridine structure determination.
Data Validation and Global Deposition
Once the internal self-validation checks are passed, the final structural data must be subjected to objective external validation.
Measures the absolute agreement between the calculated and observed structural models.
Goodness-of-Fit (GoF)
0.95 – 1.05
Validates that the standard uncertainties of the measured diffraction intensities are correctly estimated.
Completeness
> 98%
Ensures no missing data in reciprocal space, preventing artifacts in the resulting electron density maps.
Before utilizing the structural data for IP filings or computational docking, the .cif (Crystallographic Information File) must be run through the IUCr CheckCIF algorithm. This automated tool flags missing symmetry, unresolved electron density, or chemically unreasonable bond lengths.
Finally, the validated structure should be deposited into the , the world's largest curated repository for small-molecule organic crystal structures [5]. Deposition ensures global accessibility, assigns a unique CCDC deposition number, and solidifies the structural proof of the synthesized 3-amino-5-chloro-2,6-dimethylpyridine polymorph.
References
Cambridge Structural Database - Wikipedia
Source: Wikipedia
URL:[Link]
Microcrystal Electron Diffraction of Small Molecules
Source: PMC - NIH
URL:[Link]
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples
Source: Frontiers in Molecular Biosciences
URL:[Link]
Elemental Analysis Standards for C7H9ClN2: A Comparative Guide
Part 1: Executive Summary & Technical Context The molecular formula C7H9ClN2 (MW: 156.61 g/mol ) represents a specific class of chlorinated nitrogenous compounds, most notably Benzamidine Hydrochloride (a critical serine...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Technical Context
The molecular formula C7H9ClN2 (MW: 156.61 g/mol ) represents a specific class of chlorinated nitrogenous compounds, most notably Benzamidine Hydrochloride (a critical serine protease inhibitor) or isomers like 4-Chloro-2,6-diaminotoluene (a pharmaceutical intermediate).
Analyzing this matrix presents a dual challenge:
High Nitrogen Content (~17.9%): Requires a standard with a similar N-profile to prevent extrapolation errors.
High Halogen Content (~22.6% Cl): Chlorine gas (
) and Hydrogen Chloride () generated during combustion can poison oxidation catalysts and interfere with Nitrogen determination if not properly trapped.
This guide moves beyond generic "CHN" protocols to provide a targeted calibration strategy for C7H9ClN2, comparing the efficacy of universal standards against matrix-matched halogenated standards.
Theoretical Composition (Target: C7H9ClN2)
Element
Mass Fraction (%)
Analytical Challenge
Carbon
53.68%
Standard combustion.
Hydrogen
5.79%
Hygroscopicity of HCl salts (e.g., Benzamidine HCl) can skew H results.
Nitrogen
17.89%
peak resolution can be compromised by halogen breakthrough.
Chlorine
22.64%
Requires Ag-trap for CHN mode or specific titration for Cl mode.
Part 2: Comparative Analysis of Calibration Standards
For the analysis of C7H9ClN2, a "one-size-fits-all" standard (like Acetanilide) is often insufficient due to the lack of Chlorine. The following table evaluates the most common Certified Reference Materials (CRMs) against the specific needs of this analyte.
Table 1: Performance Matrix of EA Standards
Standard
Formula
%N
%Cl
Suitability for C7H9ClN2
Recommendation
S-Benzylthiuronium Chloride
13.82
17.50
High. Contains both N and Cl. Closest matrix match for simultaneous CHNS/Cl analysis.
Primary Choice
Sulfanilamide
16.27
0.00
Medium. Excellent N match (16.3% vs 17.9%), but lacks Cl. Good for CHN calibration if Cl is trapped.
Secondary (CHN Only)
Acetanilide
10.36
0.00
Low. %N is too low (large extrapolation). Lacks Cl.
Not Recommended
p-Chlorobenzoic Acid
0.00
22.60
Specialized. Perfect Cl match (22.6%) but contains no N.
Cl Calibration Only
Cystine
11.66
0.00
Low. Difficult combustion profile; sulfur interference possible without proper traps.
Avoid
Expert Insight: The "Matrix Match" Principle
Using Acetanilide to calibrate for Benzamidine HCl requires the detector to extrapolate from 10.3% N to 17.9% N. Linearity errors in the TCD (Thermal Conductivity Detector) can introduce a bias of ±0.3%.
Protocol Recommendation: Use S-Benzylthiuronium Chloride . It bridges the gap with 13.8% N and, crucially, introduces Chlorine into the combustion train during calibration, "conditioning" the active sites of the reduction tube similarly to your sample.
Part 3: Experimental Protocol & Workflow
A. Sample Preparation (Critical Step)
Compounds with the formula C7H9ClN2 (especially the HCl salts) are often hygroscopic.
Drying: Dry the standard and sample at 105°C for 2 hours in a vacuum oven.
Weighing: Use a microbalance (readability 0.001 mg). Target weight: 1.5 – 2.5 mg.
Encapsulation: Use Tin (Sn) capsules. For HCl salts, add 5-10 mg of Vanadium Pentoxide (
) as a combustion aid to ensure complete release of Chlorine and prevent the formation of refractory carbonitrides.
B. Instrument Configuration (CHN Mode with Cl Management)
To accurately measure C, H, and N in C7H9ClN2, you must prevent Chlorine from reaching the detector.
Oxidation Reactor: 1000°C - 1050°C. Packed with Chromium Oxide (
) and Silvered Cobaltous/Cobaltic Oxide.
Reduction Reactor: 650°C - 750°C. MUST contain Silver Wool (Ag) at the top zone.
Warning: The silver trap has a finite capacity. For high-Cl samples (22%), replace the silver wool every 30-50 runs, or when the N peak shows tailing (sign of Cl breakthrough).
C. Workflow Diagram (Combustion Logic)
The following diagram illustrates the critical "Halogen Scrubbing" pathway required for this molecule.
Caption: Figure 1. Optimized CHN flow path for chlorinated organics. The Silver (Ag) zone is mandatory to prevent Chlorine interference with Nitrogen detection.
Part 4: Validation & Acceptance Criteria
When validating your method for C7H9ClN2, use the following acceptance criteria based on industry standards (e.g., ASTM D5291).
Parameter
Acceptance Limit
Troubleshooting
Carbon Accuracy
± 0.30% abs
If low: Check for incomplete combustion (add ).
Nitrogen Accuracy
± 0.30% abs
If high: Check for Cl breakthrough (replace Ag wool).
Hydrogen Accuracy
± 0.30% abs
If high: Sample is wet. Dry at 105°C.
Run-to-Run RSD
< 0.2%
Check microbalance stability and static charge.
Alternative: Measuring Chlorine
If the specific goal is to quantify the Chlorine content (22.6%):
Do NOT use CHN mode. The Ag trap removes the analyte.
Method: Oxygen Flask Combustion (Schöniger Method) followed by Potentiometric Titration with
.
Standard: Calibrate the titration using p-Chlorobenzoic acid or S-Benzylthiuronium chloride .
References
NIST. (2023). Standard Reference Material 2144: Chlorobenzoic Acid. National Institute of Standards and Technology. Retrieved from [Link]
ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
Exeter Analytical. (n.d.). Removal of Interfering Elements in CHN Analysis. Retrieved from [Link]
[1] Executive Summary: Immediate Action Plan 5-Chloro-2,6-dimethylpyridin-3-amine is a halogenated heterocyclic amine.[1] For disposal purposes, it must be treated as Hazardous Chemical Waste with two critical characteri...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: Immediate Action Plan
5-Chloro-2,6-dimethylpyridin-3-amine is a halogenated heterocyclic amine.[1] For disposal purposes, it must be treated as Hazardous Chemical Waste with two critical characteristics: Halogenated and Basic (Organic Amine) .
Crucial "Do's and Don'ts"
DO
DO NOT
DO Segregate into Halogenated waste streams.
DO NOT Dispose of down the drain (Sanitary Sewer).[2]
DO Label as "Toxic" and "Irritant".
DO NOT Mix with strong acids (exothermic reaction).
DO Double-bag solid waste (gloves, weighing boats).
DO NOT Mix with oxidizers (e.g., Nitric Acid) due to explosion risk.
DO List the full chemical name on the waste tag.
DO NOT discard in regular trash or biohazard bins.
Chemical Identification & Hazard Profile
Accurate identification is the prerequisite for safe disposal.[3] As a research intermediate, this specific isomer may not have a widely recognized CAS number in all regulatory databases; therefore, structure-based classification is required.
Chemical Name: 5-Chloro-2,6-dimethylpyridin-3-amine[1][4]
Amine (-NH₂): Basic, potential for hydrogen bonding.
Chlorine (-Cl): Halogenated (Requires specific incineration protocols).
Risk Assessment
Toxicity: Pyridine derivatives are generally harmful if swallowed, inhaled, or absorbed through the skin. They target the central nervous system and liver.
Environmental: Halogenated pyridines are persistent and toxic to aquatic life.
Reactivity: As an amine, it is incompatible with strong acids, acid chlorides, and chloroformates.
Waste Characterization & Classification
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations, classify the waste as follows:
Storage: Place the tagged bag into the laboratory's designated Solid Hazardous Waste Drum (usually a white or yellow wide-mouth drum).
Disposal: Contact your EHS department for pickup.[3] This waste will be incinerated.
Protocol B: Liquid Waste Disposal
Applicable to: Reaction mixtures, mother liquors, and dissolved samples.
Segregation: Ensure the liquid waste container is designated for Halogenated Solvents .
Why? Disposal of halogenated waste is significantly more expensive than non-halogenated waste. Mixing this compound into a non-halogenated stream (e.g., Acetone/Ethanol) contaminates the entire volume, reclassifying it all as halogenated.
Compatibility Check: Ensure the container does not contain strong acids (Sulfuric, Hydrochloric, Nitric).
Test: If unsure, measure the pH of the waste container before addition. It should be neutral or basic.
Transfer: Pour the solution into the carboy using a funnel to prevent spills.
Log Entry: Immediately record the volume and chemical name on the waste container's log sheet.
A Researcher's Guide to Handling 5-Chloro-2,6-dimethylpyridin-3-amine: A Focus on Personal Protective Equipment and Safe Operations
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-tested safety...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-tested safety and logistical information for handling 5-Chloro-2,6-dimethylpyridin-3-amine. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure—a substituted aminopyridine—allows us to draw authoritative safety protocols from closely related analogues. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects you, your colleagues, and your research.
Immediate Safety Briefing: Hazard Profile
Based on data from analogous chloro- and amino-substituted pyridines, 5-Chloro-2,6-dimethylpyridin-3-amine should be handled as a substance with a significant hazard profile. The primary risks are associated with its potential toxicity and irritant properties.
Acute Toxicity: Analogous compounds are documented as harmful or fatal if swallowed, and toxic or harmful if they come into contact with the skin.[1][2][3][4][5] Assume a similar level of risk for this compound.
Skin and Eye Irritation: Expect the compound to be a skin irritant and to cause serious eye irritation.[2][5][6][7] Direct contact can lead to redness, pain, and potential chemical burns.[4]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][5][8] All handling of solids should be performed in a manner that avoids generating dust.
Absorption: Aminopyridines can be rapidly absorbed through the skin, leading to systemic effects.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory for the safe handling of this compound.
Core Protocol: Personal Protective Equipment (PPE)
Your first and most critical line of defense is a disciplined and correct PPE protocol. The selection of PPE must be tailored to the specific task being performed.
PPE Selection by Task
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Transport & Storage
Safety glasses
Nitrile or Neoprene gloves
Lab coat
Not required if container is sealed
Weighing & Aliquoting (Solid)
Chemical safety goggles & face shield
Double-gloved with Nitrile or Neoprene
Lab coat
Required if not in a fume hood or ventilated balance enclosure
Solution Preparation & Transfers
Chemical safety goggles
Nitrile or Neoprene gloves
Lab coat
Not required if performed in a chemical fume hood
Reaction Work-up & Purification
Chemical safety goggles & face shield
Nitrile or Neoprene gloves
Lab coat & Chemical-resistant apron
Not required if performed in a chemical fume hood
Spill Cleanup
Chemical safety goggles & face shield
Heavy-duty Nitrile or Neoprene gloves
Chemical-resistant suit or coveralls
NIOSH-approved respirator with appropriate cartridges
Detailed PPE Specifications
Eye and Face Protection : Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][9] When handling the solid outside of a contained system or during procedures with a high risk of splashing (e.g., reaction work-up), a full-face shield must be worn over the goggles.[2]
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable initial choice.[10] For prolonged contact or when handling larger quantities, consider more robust options like neoprene. Always check the manufacturer's glove compatibility charts. Before use, inspect gloves for any signs of degradation or puncture. Use the proper glove removal technique to avoid contaminating your skin.
Body Protection : A standard laboratory coat should be worn at all times and kept fully fastened.[2] For procedures involving larger volumes, supplement with a chemically resistant apron. Contaminated clothing must be removed immediately and laundered separately before reuse.[4]
Respiratory Protection : All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][10] If a situation arises where engineering controls are insufficient (e.g., a major spill), a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is required.[1] All respirator use must adhere to a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[1]
Operational Plan: From Receipt to Disposal
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within your laboratory.
Engineering Controls and Storage
Ventilation : The single most effective engineering control is a certified chemical fume hood.[10] All weighing, solution preparation, and reactions involving 5-Chloro-2,6-dimethylpyridin-3-amine must be performed inside a fume hood.[1]
Safety Stations : Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[9][11]
Storage : Store the compound in a tightly sealed, clearly labeled container.[12][13] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Procedural Guidance for Safe Handling
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.
Weighing : If possible, use a ventilated balance enclosure. If not, weigh the solid compound inside the fume hood. Use a spatula to gently transfer the material, minimizing any dust generation.[1]
Transfers : When transferring solutions, use a pipette or a funnel to prevent splashing. Always keep containers capped when not in use.
Hygiene : After handling, wash your hands and any exposed skin thoroughly with soap and water.[3][4] Do not eat, drink, or smoke in the laboratory.[4]
Waste Disposal Plan
Chemical Waste : Dispose of all waste containing 5-Chloro-2,6-dimethylpyridin-3-amine in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[3][12]
Contaminated PPE : Used gloves, bench paper, and other contaminated disposable materials must be placed in a sealed bag and disposed of as solid hazardous waste.
Compliance : All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[4]
Emergency Response Protocol
Accidents are preventable but must be planned for. In any emergency, prioritize personal safety.
First Aid Measures
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if symptoms develop.[1][4]
Inhalation : Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][13]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][4]
Spill Management Workflow
A spill of this compound requires a calm, systematic, and immediate response. All personnel involved in the cleanup must wear the full PPE outlined in the table above for "Spill Cleanup".